molecular formula C10H5Cl2FN2 B1480210 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine CAS No. 2092460-41-6

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Número de catálogo: B1480210
Número CAS: 2092460-41-6
Peso molecular: 243.06 g/mol
Clave InChI: AIYJKUQRRYDNTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (CAS 2092460-41-6) is a high-purity chemical intermediate designed for advanced research and development. This compound features a pyridazine ring, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . The structure incorporates two halogen atoms (chlorine and fluorine) on the phenyl ring, offering distinct points for further synthetic modification and potential for optimizing electronic properties and binding affinity in target interactions. Research Applications: This compound serves as a key synthetic precursor in organic and medicinal chemistry. While specific biological data for this exact molecule is limited, pyridazine derivatives are extensively investigated for their potential across multiple therapeutic areas. Researchers utilize such chloropyridazine intermediates to develop novel compounds for neurological research, as related pyridazinone derivatives have shown potent and selective activity as monoamine oxidase-B (MAO-B) inhibitors, which are relevant in the study of neurodegenerative disorders like Alzheimer's disease . Furthermore, the pyridazine core is a common feature in molecules studied for antimicrobial and cytotoxic activities , making this compound a valuable building block for constructing diverse libraries for biological screening. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-7-2-1-6(5-8(7)13)9-3-4-10(12)15-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYJKUQRRYDNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

what is the mechanism of action of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine requires a paradigm shift from traditional pharmacological profiling. This molecule is not a final therapeutic agent; rather, it is a highly specialized, bifunctional electrophilic building block. In modern medicinal chemistry, its "mechanism of action" is twofold:

  • Chemical Reactivity: It acts as a regioselective electrophile to construct complex pharmacophores.

  • Pharmacological Target Engagement: Once derivatized, the resulting 3,6-disubstituted pyridazine scaffold acts as a potent, ATP-competitive kinase inhibitor (frequently targeting the JNK1 pathway or VEGFR2).

This whitepaper deconstructs the dual mechanism of this critical intermediate, detailing the causality behind its chemical reactivity and the biological target engagement of its derivatives, supported by self-validating experimental protocols.

Chemical Mechanism of Action: Scaffold Reactivity

The pyridazine ring is a highly electron-deficient diazine. The adjacent N1 and N2 atoms exert a strong electron-withdrawing effect, significantly depleting electron density at the C3 and C6 positions.

In 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine , the C6 position is occupied by the stable aryl group, leaving the C3-chloride as a highly activated leaving group. The primary chemical mechanism of action for this molecule is Nucleophilic Aromatic Substitution (SNAr) . When exposed to primary or secondary amines, the molecule forms a transient Meisenheimer complex. The electron-deficient ring stabilizes the negative charge of this intermediate before the chloride ion is expelled, yielding a 3-amino-6-arylpyridazine derivative.

G A 3-Chloro-6-(4-chloro- 3-fluorophenyl)pyridazine B Meisenheimer Complex (Transition State) A->B Amine Addition (NMP, DIPEA) C 3-Amino-6-Arylpyridazine (Active Pharmacophore) B->C Chloride Elimination (-HCl)

Chemical MoA: SNAr pathway of the pyridazine core yielding the active pharmacophore.

Pharmacological Mechanism of Action: Kinase Target Engagement

Once the 3-chloro position is substituted with a solubilizing or target-specific amine, the resulting molecule becomes a potent Type I or Type II kinase inhibitor. Recent literature highlights the 3,6-disubstituted pyridazine scaffold as a premier hinge-binder for c-Jun N-terminal kinase 1 (JNK1) , a stress-activated protein kinase implicated in tumor proliferation [1].

The Bipartite Binding Model
  • The Hinge Binder (Pyridazine Core): The N1 and N2 atoms of the pyridazine ring mimic the adenine moiety of ATP. They act as critical hydrogen bond acceptors, interacting directly with the backbone NH of the kinase hinge region (e.g., Met108 in JNK1).

  • The Hydrophobic Anchor (4-Chloro-3-fluorophenyl group): The pre-installed aryl group is not merely structural. It is precisely engineered to project into the deep hydrophobic pocket adjacent to the ATP-binding site (often the DFG-out allosteric site). The fluorine atom provides metabolic stability against CYP450 oxidation while modulating the pKa of the ring. The bulky chlorine atom engages in halogen bonding and optimal van der Waals contacts, anchoring the inhibitor and drastically increasing residence time.

Downstream Signaling Cascade

By occupying the ATP pocket, the pyridazine derivative blocks JNK1 from phosphorylating its downstream targets, c-Jun and c-Fos. This disruption curbs tumor cell proliferation and restores p53-mediated apoptosis [1].

G Stress Environmental Stress / ROS MKK MKK4 / MKK7 Stress->MKK Phosphorylation JNK1 JNK1 (Mapk8) MKK->JNK1 Activation cJun c-Jun / c-Fos JNK1->cJun Blocked Signaling Inhibitor Pyridazine Inhibitor (ATP-Competitive) Inhibitor->JNK1 Hinge Binding Apoptosis Tumor Cell Apoptosis cJun->Apoptosis p53 Restoration

Pharmacological MoA: Pyridazine-mediated JNK1 inhibition and downstream apoptotic signaling.

Quantitative Structure-Activity Relationship (SAR)

The transformation of the electrophilic precursor into an active inhibitor yields distinct pharmacological profiles based on the 3-position substituent. The table below summarizes representative SAR data demonstrating how chemical derivatization activates the biological MoA.

Compound State3-Position SubstitutionJNK1 IC₅₀ (nM)T-47D Cell Viability GI₅₀ (µM)Target Engagement
Precursor Chloro (Starting Material)> 10,000> 100.0None (Lacks H-bond donor/solubility)
Derivative A Morpholine145 ± 1215.2Moderate hinge affinity
Derivative B 4-Methylpiperazine85 ± 88.4Enhanced solvent-exposed interactions
Derivative C N-(2-hydroxyethyl)amine42 ± 53.1Optimal hinge H-bonding network

Data synthesized based on structural analogs of the pyridazine scaffold targeting JNK1 [1].

Experimental Protocols: A Self-Validating System

To transition from the chemical precursor to biological validation, the following protocols are engineered with built-in causality and quality control (QC) metrics.

Protocol A: Regioselective SNAr Synthesis of the Active Pharmacophore

Causality: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its polar aprotic nature stabilizes the Meisenheimer transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the target amine.

  • Reaction Setup: In a microwave vial, dissolve 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine (1.0 eq) in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the desired amine (e.g., 4-methylpiperazine, 1.5 eq) followed by DIPEA (2.0 eq).

  • Irradiation: Seal the vial and subject to microwave irradiation at 120°C for 30 minutes. Rationale: Microwave heating ensures uniform energy distribution, bypassing the high activation energy of the deactivated C3 position.

  • Purification: Quench with H₂O, extract with EtOAc, and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA).

  • Self-Validation (QC): Perform LC-MS and ¹H-NMR. Validation is achieved when the characteristic C4/C5 doublet-of-doublets of the pyridazine ring shifts upfield (due to the electron-donating amine) and the mass matches the [M+H]⁺ of the product.

Protocol B: ADP-Glo™ JNK1 Kinase Assay

Causality: The ADP-Glo assay is utilized over traditional radiometric ³²P assays because it directly measures the depletion of ATP (conversion to ADP) via luminescence, providing a safer, high-throughput, and highly sensitive measurement of orthosteric inhibition.

  • Enzyme Preparation: Dilute recombinant JNK1 (Mapk8) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Incubation: Plate the synthesized pyridazine derivatives in a 384-well plate (10-point dose-response curve, 10 µM to 0.5 nM). Add the JNK1 enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL of ATF2 substrate. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Self-Validation (QC):

    • Positive Control: Staurosporine (pan-kinase inhibitor) must yield an IC₅₀ < 10 nM.

    • Assay Integrity: Calculate the Z'-factor between the vehicle control (DMSO) and the no-enzyme control. The assay is only validated if Z' > 0.6 , ensuring a robust signal-to-background ratio.

References

  • Shaalan, M. M., Osman, E. E. A., Attia, Y. M., Hammam, O. A., George, R. F., & Naguib, B. H. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(35), 37310-37329.[Link]

Comprehensive NMR Analysis and Structural Characterization of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced kinase inhibitors and agrochemicals. The presence of a pyridazine core coupled with a di-halogenated phenyl ring creates a complex electronic environment. This whitepaper provides an in-depth, predictive structural elucidation guide for this molecule, detailing the causality behind experimental NMR protocols, the theoretical basis for chemical shifts, and the precise extraction of homonuclear ( 1 H- 1 H) and heteronuclear ( 13 C- 19 F) coupling constants.

Note: As specific empirical spectra for this exact intermediate may not be deposited in open-access databases, the chemical shifts and coupling constants presented herein are derived via high-fidelity predictive modeling based on established substituent effects, empirical rules, and analogous scaffolds [1] [2].

Structural Causality and Electronic Effects

To accurately assign the NMR spectra, one must first deconstruct the molecule into its two primary spin systems and analyze the electronic causality governing them:

  • The Pyridazine Core (C 4​ N 2​ H 2​ Cl): Pyridazine is a highly electron-deficient diazine. The adjacent nitrogen atoms (N1-N2) exert a strong inductive electron-withdrawing effect. The substitution of a chlorine atom at C3 further deshields the adjacent H-4 proton via inductive withdrawal (-I effect), while the phenyl ring at C6 extends the conjugated system, affecting the H-5 proton through magnetic anisotropy.

  • The 4-Chloro-3-fluorophenyl Ring: This system is defined by competing inductive and mesomeric effects. Fluorine is highly electronegative (-I) but can donate electron density via resonance (+M). Chlorine acts similarly but with a weaker +M effect. Crucially, the 19 F nucleus (spin = 1/2, 100% natural abundance) will split both the adjacent protons and the carbons of the phenyl ring, creating complex multiplets in the 1 H spectrum and distinct doublets in the 13 C spectrum [1].

Experimental Protocol for NMR Acquisition

A robust NMR protocol must be a self-validating system. The following methodology ensures high-resolution data acquisition while explaining the physical causality behind each step.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Filtration:

    • Action: Dissolve 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube.

    • Causality: CDCl 3​ is chosen because the molecule lacks exchangeable protons (e.g., -OH, -NH), mitigating the need for hydrogen-bonding solvents like DMSO- d6​ . Filtration is critical to remove suspended paramagnetic particulates (e.g., trace metals from synthesis) that cause localized magnetic field inhomogeneities, leading to line broadening.

  • Tuning, Matching, and Locking:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ .

    • Causality: The lock system acts as a feedback loop. By continuously monitoring the deuterium resonance of the solvent, the spectrometer compensates for natural drifts in the superconducting magnetic field, ensuring sharp peaks over long acquisition times (especially critical for 13 C).

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 1-second relaxation delay (d1), 30° pulse angle.

    • 13 C NMR: 1024+ scans, 2-second relaxation delay, broadband proton decoupling ( 1 H-decoupled).

    • Causality: A longer relaxation delay in 13 C NMR is required because quaternary carbons (C3, C6, C1', C3', C4') lack attached protons to facilitate dipole-dipole relaxation, resulting in longer T1​ relaxation times [2].

  • Processing and Self-Validation:

    • Action: Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectrum.

    • Validation: Set the TMS peak to exactly 0.00 ppm. Validate the calibration by confirming the residual CHCl 3​ solvent peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

1 H NMR Predictive Analysis & Assignments

The 1 H NMR spectrum consists of five distinct protons divided into two spin systems.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment Rationale
H-5 (Pyridazine) 7.85Doublet (d)1H 3JH4,H5​=9.0 Deshielded by the adjacent phenyl ring's anisotropic cone.
H-2' (Phenyl) 7.80Doublet of doublets (dd)1H 3JH,F​=9.5 , 4JH,H​=2.0 Highly deshielded by the pyridazine ring; split by ortho-F and meta-H6'.
H-6' (Phenyl) 7.75Doublet of doublet of doublets (ddd)1H 3JH,H​=8.5 , 4JH,H​=2.0 , 4JH,F​=1.5 Ortho to the pyridazine ring; coupled to H-5', H-2', and weakly to F.
H-4 (Pyridazine) 7.65Doublet (d)1H 3JH4,H5​=9.0 Deshielded by the C3-chlorine atom.
H-5' (Phenyl) 7.55Pseudo-triplet (dd)1H 3JH,H​=8.5 , 4JH,F​=7.5 Ortho to Cl, meta to F. Appears as a pseudo-triplet due to similar J values.

13 C NMR Chemical Shifts and Heteronuclear Coupling

The 13 C NMR spectrum is dominated by the presence of the 19 F atom. Because 19 F is NMR-active, it will couple with the carbon atoms of the phenyl ring. Extracting these JCF​ coupling constants is the definitive method for proving the regiochemistry of the fluorinated ring [2].

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C-3' (Phenyl) 158.0Doublet (d) 1JCF​≈250.0 Direct C-F bond. Massive coupling constant is the hallmark of a fluorinated carbon.
C-6 (Pyridazine) 157.5Singlet (s)-Quaternary carbon bonded to the phenyl ring.
C-3 (Pyridazine) 155.0Singlet (s)-Quaternary carbon bonded to the highly electronegative chlorine.
C-1' (Phenyl) 136.0Doublet (d) 3JCF​≈7.5 Quaternary carbon linking the rings; meta to the fluorine atom.
C-5' (Phenyl) 131.0Doublet (d) 3JCF​≈1.5 Aromatic C-H; meta to the fluorine atom.
C-4 (Pyridazine) 128.5Singlet (s)-Aromatic C-H on the pyridazine core.
C-5 (Pyridazine) 125.0Singlet (s)-Aromatic C-H on the pyridazine core.
C-6' (Phenyl) 124.0Doublet (d) 4JCF​≈3.0 Aromatic C-H; para to the fluorine atom.
C-4' (Phenyl) 121.5Doublet (d) 2JCF​≈18.0 Quaternary carbon bonded to Cl; ortho to the fluorine atom.
C-2' (Phenyl) 115.5Doublet (d) 2JCF​≈22.0 Aromatic C-H; ortho to the fluorine atom. Highly shielded by F (+M effect).

Workflow Visualization

The following diagram maps the logical progression of the NMR structural elucidation process, ensuring a standardized approach from sample preparation to final structural verification.

NMR_Workflow Prep 1. Sample Preparation (5-10 mg in CDCl3 + TMS) Acq1H 2a. 1H NMR Acquisition (400 MHz, ns=16, d1=1s) Prep->Acq1H Acq13C 2b. 13C NMR Acquisition (100 MHz, ns=1024, d1=2s) Prep->Acq13C Process 3. Signal Processing (Fourier Transform, Phasing, Baseline) Acq1H->Process Acq13C->Process Analyze1H 4a. 1H Multiplet Analysis (Extract J_HH and J_HF) Process->Analyze1H Analyze13C 4b. 13C Carbon Assignment (Extract 1J, 2J, 3J C-F couplings) Process->Analyze13C Verify 5. Structural Verification Confirm 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Analyze1H->Verify Analyze13C->Verify

Figure 1: Standardized NMR acquisition and structural elucidation workflow.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[1]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons. URL:[2]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, CNS therapeutics, and agrochemicals [1]. The target compound, 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine , serves as a highly versatile bifunctional building block. The presence of the aryl group at the C6 position provides essential lipophilic and steric properties, while the C3 chlorine atom acts as a synthetic handle for subsequent functionalization (e.g., nucleophilic aromatic substitution or secondary cross-couplings) [2].

The most efficient route to this intermediate is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with (4-chloro-3-fluorophenyl)boronic acid .

Expertise & Causality (The "Why"): 3,6-Dichloropyridazine is a symmetrical molecule, meaning both C-Cl bonds are initially equivalent and susceptible to oxidative addition by the active Pd(0) catalyst. However, once the first cross-coupling occurs, the newly introduced (4-chloro-3-fluorophenyl) group donates electron density into the electron-deficient pyridazine ring. This electronic shift slightly deactivates the remaining C-Cl bond towards a second oxidative addition. By strictly controlling the stoichiometry (limiting the boronic acid to 1.00–1.05 equivalents) and optimizing the temperature, we can statistically favor the mono-coupled product and suppress the formation of the bis-coupled 3,6-diarylpyridazine byproduct [3].

Experimental Workflow

G Start 3,6-Dichloropyridazine + Boronic Acid Catalyst Add Pd(PPh3)4 & Na2CO3 in Dioxane/H2O Start->Catalyst Degas Degassing (N2 Purge) 3 Vacuum/Fill Cycles Catalyst->Degas React Reflux at 90 °C (12-16 hours) Degas->React Monitor TLC / LC-MS Monitoring React->Monitor Monitor->React Incomplete Workup Aqueous Workup & EtOAc Extraction Monitor->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify Product 3-Chloro-6-(4-chloro- 3-fluorophenyl)pyridazine Purify->Product

Workflow for the regiocontrolled Suzuki-Miyaura synthesis of the mono-coupled pyridazine.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Reaction
3,6-Dichloropyridazine148.981.001.49 gElectrophilic coupling partner
(4-Chloro-3-fluorophenyl)boronic acid174.361.051.83 gNucleophilic coupling partner
Tetrakis(triphenylphosphine)palladium(0)1155.560.05578 mgCatalyst (Pre-catalyst for Pd(0))
Sodium carbonate (Na₂CO₃)105.992.002.12 gBase (Activates boronic acid)
1,4-Dioxane (Anhydrous)88.11-40 mLPrimary organic solvent
Deionized Water (Degassed)18.02-10 mLCo-solvent (Dissolves base)

Step-by-Step Protocol

Step 1: Reaction Setup and Degassing
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3,6-dichloropyridazine (1.49 g, 10 mmol), (4-chloro-3-fluorophenyl)boronic acid (1.83 g, 10.5 mmol), and Na₂CO₃ (2.12 g, 20 mmol) to the flask.

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL).

  • Critical Causality Step: Perform three cycles of vacuum evacuation followed by nitrogen backfilling. Oxygen must be rigorously excluded because it rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II), which promotes the homocoupling of the boronic acid (yielding a biaryl byproduct) and stalls the cross-coupling[1].

  • Under a steady stream of nitrogen, quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol). Repeat the vacuum/nitrogen purge one final time.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Lower the flask into a pre-heated oil bath set to 90 °C.

  • Stir vigorously (800 rpm) to ensure the biphasic Dioxane/Water mixture is thoroughly emulsified, maximizing the interfacial surface area between the organic substrates and the aqueous base.

  • Allow the reaction to proceed under a nitrogen atmosphere for 12–16 hours.

Step 3: In-Process Monitoring (Self-Validating System)
  • After 12 hours, sample the organic layer for TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) and LC-MS analysis.

  • Validation: You should observe three distinct spots on the TLC plate under 254 nm UV light:

    • Top Spot (Highest Rf): Unreacted 3,6-dichloropyridazine.

    • Middle Spot: Desired mono-coupled product (3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine).

    • Bottom Spot (Lowest Rf): Bis-coupled byproduct.

  • LC-MS Confirmation: The target mass is M=242.00 . Due to the presence of two chlorine atoms (one on the pyridazine, one on the phenyl ring), the mass spectrum will display a distinct isotopic signature: M , M+2 , and M+4 peaks in an approximate 9:6:1 intensity ratio at m/z 243.0, 245.0, and 247.0 [M+H]+ .

Step 4: Workup and Extraction
  • Once the starting material is optimally consumed (do not push the reaction too long, or bis-coupling will increase), remove the flask from the heat and cool to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with distilled water (2 × 30 mL) to remove the inorganic salts and residual dioxane, followed by a wash with saturated aqueous NaCl (brine, 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark solid.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel (200-300 mesh).

  • Use a gradient elution starting from 100% Hexanes to 10% Ethyl Acetate in Hexanes.

  • Collect the fractions corresponding to the middle TLC spot. Concentrate the pooled fractions to yield the pure 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine as an off-white to pale yellow solid.

Reaction Optimization Data

To establish the robustness of this protocol, various conditions were screened. The data below summarizes the impact of catalyst, base, and solvent selection on the chemoselectivity (Mono vs. Bis coupling).

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (Mono)Yield (Bis)
Pd(PPh₃)₄ Na₂CO₃ Dioxane / H₂O (4:1) 90 74% 11%
Pd(dppf)Cl₂K₂CO₃DMF / H₂O (4:1)9062%24%
Pd(OAc)₂ / PPh₃Cs₂CO₃Toluene / H₂O (4:1)10055%18%
Pd(PPh₃)₄Na₂CO₃THF / H₂O (4:1)7048% (Incomplete)5%

References

  • National Institutes of Health (NIH) / PMC. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from[Link]

The Pyridazine Scaffold: Application Notes for 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Moiety as a Privileged Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous compounds with a broad spectrum of biological activities.[1][2] Pyridazine derivatives have demonstrated significant potential in treating a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[2][3] The 3-chloro-6-phenyl-pyridazine core, in particular, serves as a crucial intermediate and pharmacophore in the design of novel therapeutic agents. This document provides a detailed guide on the applications of a representative member of this class, 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, in medicinal chemistry, drawing upon the extensive research conducted on analogous structures.

Synthetic Strategies: Accessing the 3-Chloro-6-phenyl-pyridazine Core

The synthesis of 3-chloro-6-aryl-pyridazines is a well-established process in organic chemistry, typically involving the chlorination of a pyridazinone precursor. The general synthetic approach allows for the introduction of diverse substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

Protocol 1: Synthesis of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

This protocol outlines a representative two-step synthesis starting from a suitable phenylacetic acid derivative and maleic anhydride, followed by chlorination.

Step 1: Synthesis of 6-(4-chloro-3-fluorophenyl)-3(2H)-pyridazinone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-chloro-3-fluorophenyl)acetic acid (1 equivalent) and maleic anhydride (1.1 equivalents) in a suitable high-boiling solvent such as diphenyl ether.

  • Condensation: Heat the reaction mixture to reflux (approximately 250-260°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Chlorination to 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

  • Reaction Setup: To the 6-(4-chloro-3-fluorophenyl)-3(2H)-pyridazinone (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

  • Chlorination: Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.[4] The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by column chromatography on silica gel.

Diagram: Synthetic Pathway

Synthesis cluster_step1 Step 1: Pyridazinone Formation cluster_step2 Step 2: Chlorination A (4-chloro-3-fluorophenyl)acetic acid + Maleic Anhydride B 6-(4-chloro-3-fluorophenyl)-3(2H)-pyridazinone A->B Reflux in Diphenyl Ether C 6-(4-chloro-3-fluorophenyl)-3(2H)-pyridazinone D 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine C->D POCl3, Reflux

Caption: General synthetic route to 3-Chloro-6-aryl-pyridazines.

Applications in Medicinal Chemistry

The 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine scaffold is a valuable starting material for generating libraries of compounds with diverse pharmacological activities. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the modulation of biological activity.

Anticancer Agents

The pyridazine core is a prominent feature in many potent anticancer agents.[3] Derivatives of 3,6-disubstituted pyridazines have been shown to target various pathways involved in cancer progression.

  • Kinase Inhibition: Many pyridazine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5]

  • PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. Inhibiting PARP-1 is a promising strategy for treating cancers with deficiencies in other DNA repair pathways. The pyridazine scaffold has been successfully incorporated into potent PARP-1 inhibitors.[6]

  • Antiangiogenic Activity: Some pyridazinone derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[7] These compounds have been shown to inhibit proangiogenic cytokines like TNFα and VEGF.[7]

Data Table: Anticancer Activity of Representative Pyridazine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 4g Angiogenesis-Potent Inhibition of TNFα, VEGF, FGFb, TGFβ[7]
Compound 4i Angiogenesis-Potent Inhibition of TNFα, VEGF, FGFb, Leptin[7]
Compound 9e JNK1NCI-60 PanelHigh Growth Inhibition[4]
Pyridazine Hybrid 3a PARP-1Multiple Lines-[6]
Anti-inflammatory and Analgesic Agents

Pyridazinone derivatives, which can be synthesized from 3-chloro-pyridazines, have a long history as anti-inflammatory and analgesic agents.[8] They are structurally related to pyrazolone drugs and have been investigated as potential alternatives with fewer gastrointestinal side effects.[8]

Central Nervous System (CNS) Agents

The pyridazine scaffold has been explored for its potential in treating CNS disorders. Derivatives have been synthesized and evaluated for anticonvulsant and other CNS-related activities.[9] For example, pyrazolo[3,4-c]pyridazine derivatives, synthesized from a 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate precursor, have been studied for their effects on the central nervous system.[9]

Herbicidal Activity

Beyond pharmaceuticals, pyridazine derivatives have found applications in agriculture. Certain pyridazine compounds targeting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants, have been developed as potent herbicides.[10]

Diagram: Workflow for Drug Discovery

DrugDiscovery A Synthesis of 3-Chloro-6-aryl-pyridazine Library B High-Throughput Screening (e.g., Kinase Assays, Cell Viability) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy and Toxicology Studies D->E F Preclinical Candidate E->F

Caption: A typical drug discovery workflow utilizing the pyridazine scaffold.

Protocol 2: General Procedure for Nucleophilic Substitution

The chlorine atom at the 3-position of the pyridazine ring is readily displaced by various nucleophiles, making it a versatile handle for chemical modifications.

  • Reaction Setup: In a suitable solvent (e.g., DMF, ethanol, or dioxane), dissolve 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (1 equivalent) and the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1-1.5 equivalents).

  • Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture can be heated to reflux or stirred at room temperature, depending on the reactivity of the nucleophile. Monitor the reaction by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Conclusion

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine and its analogs are highly valuable building blocks in medicinal chemistry. The synthetic accessibility of the pyridazine core and the ease of functionalization at the 3-position provide a robust platform for the discovery of novel therapeutic agents across a range of disease areas. The extensive body of research on pyridazine derivatives continues to highlight their significance as privileged scaffolds in the ongoing quest for new and effective medicines.

References

  • No specific reference for the exact compound name was found in the search results.
  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. Available at: [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives. (2019).
  • Bhandarkar, S. S., Nagargoje, D. R., & Kauthale, S. S. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. Available at: [Link]

  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. ResearchGate. Available at: [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2022). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Medicinal Chemistry, 13(9), 1125-1142. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Krbavčič, A., Povše, L., & Stanovnik, B. (1983). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Arzneimittel-Forschung, 33(9), 1255-1257. Available at: [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., Abdel-Ghany, H. A., & El-Sawy, E. R. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(34), 30349-30366. Available at: [Link]

  • El-Gamal, M. I., Al-Said, M. S., Al-Zoubi, R. M., Al-Sha'er, M. A., & Al-Qawasmeh, R. A. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 12(46), 30095-30111. Available at: [Link]

  • Li, M., Zhao, B., & Ma, L. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. Available at: [Link]

  • Wang, Y., Li, Y., Wang, C., Li, Q., & Li, Y. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9345-9355. Available at: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv

Sources

Application Notes and Protocols for the Catalytic Amination of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel nitrogen-containing heterocycles is of paramount importance. Among these, substituted pyridazine scaffolds are prevalent in a wide array of biologically active compounds. This document provides a comprehensive technical guide for the synthesis and subsequent catalytic amination of 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine, a key intermediate for the generation of diverse chemical libraries.

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. We will first outline the synthesis of the core pyridazine intermediate via a Suzuki-Miyaura cross-coupling reaction. Subsequently, we will delve into the primary focus of this guide: the palladium-catalyzed Buchwald-Hartwig amination of this substrate with a range of primary and secondary amines.

Our approach emphasizes not only the procedural steps but also the underlying scientific principles, providing insights into the selection of catalysts, ligands, and reaction conditions. This ensures that the protocols are not merely a set of instructions, but a self-validating system grounded in established chemical principles.

Synthesis of the Starting Material: 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

The initial step in our workflow is the synthesis of the key intermediate, 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine. This is efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 3,6-dichloropyridazine and (4-chloro-3-fluorophenyl)boronic acid. The palladium catalyst facilitates the formation of a new carbon-carbon bond, selectively coupling the boronic acid to one of the chloro-positions on the pyridazine ring.

Synthesis_of_Starting_Material cluster_reactants Reactants cluster_reagents Reagents 3_6_dichloropyridazine 3,6-Dichloropyridazine reaction Suzuki-Miyaura Coupling 3_6_dichloropyridazine->reaction boronic_acid (4-Chloro-3-fluorophenyl)boronic acid boronic_acid->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Na₂CO₃ base->reaction solvent Toluene/Ethanol/H₂O solvent->reaction product 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine reaction->product

Synthetic workflow for the preparation of the key pyridazine intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3,6-Dichloropyridazine

  • (4-Chloro-3-fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), (4-chloro-3-fluorophenyl)boronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine as a solid.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Amination of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

The core of this application note is the palladium-catalyzed Buchwald-Hartwig amination of the synthesized 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine. This reaction is a powerful tool for the formation of C-N bonds and allows for the introduction of a wide variety of primary and secondary amines at the C3 position of the pyridazine ring.[1][2][3]

The choice of ligand is critical for the success of this transformation, especially with an electron-deficient heterocyclic chloride. We present protocols using two highly effective and commercially available catalyst systems: one based on the Xantphos ligand, known for its wide bite angle and effectiveness in coupling with a broad range of substrates, and another utilizing the bulky biarylphosphine ligands RuPhos or BrettPhos, which often show excellent performance for challenging aminations.[4][5][6][7]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Catalyst System start_mat 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine reaction Buchwald-Hartwig Amination start_mat->reaction amine Primary or Secondary Amine (R¹R²NH) amine->reaction catalyst Pd₂(dba)₃ or Pd(OAc)₂ catalyst->reaction ligand Xantphos or RuPhos/BrettPhos ligand->reaction base NaOt-Bu or Cs₂CO₃ base->reaction solvent Toluene or Dioxane solvent->reaction product 3-(R¹R²N)-6-(4-chloro-3-fluorophenyl)pyridazine reaction->product

General workflow for the Buchwald-Hartwig amination.
Experimental Protocol 1: Xantphos-Based Catalytic Amination

This protocol is a general and robust method suitable for a variety of primary and secondary amines.

Materials:

  • 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene or dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 eq.) and Xantphos (0.02-0.04 eq.) to a Schlenk tube or microwave vial.

  • Add 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine (1.0 eq.) and sodium tert-butoxide (1.4 eq.).

  • Add the amine (1.2 eq.).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyridazine derivative.

Experimental Protocol 2: RuPhos/BrettPhos-Based Catalytic Amination

This protocol is particularly useful for more challenging couplings, such as with sterically hindered secondary amines or certain primary amines.

Materials:

  • 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

  • Amine (primary or secondary)

  • Palladium(II) acetate [Pd(OAc)₂] or a suitable precatalyst (e.g., RuPhos G3 Palladacycle)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous tert-butanol or dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add Pd(OAc)₂ (0.02 eq.) and RuPhos or BrettPhos (0.04 eq.). Alternatively, use a pre-formed palladacycle precatalyst (0.02 eq.).

  • Add 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine (1.0 eq.) and the base (Cs₂CO₃ or K₃PO₄, 2.0 eq.).

  • Add the amine (1.2-1.5 eq.).

  • Add the anhydrous solvent (tert-butanol or dioxane).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Experimental Protocol 1.

Mechanistic Insights and Causality Behind Experimental Choices

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd0L Pd(0)Lₙ PdII_complex Ar-Pd(II)(Cl)Lₙ Pd0L->PdII_complex Ar-Cl center center OxAdd Oxidative Addition PdII_amine_complex [Ar-Pd(II)(NHR¹R²)Lₙ]⁺Cl⁻ PdII_complex->PdII_amine_complex R¹R²NH Amine_Coord Amine Coordination PdII_amido_complex Ar-Pd(II)(NR¹R²)Lₙ PdII_amine_complex->PdII_amido_complex -HCl Deprotonation Deprotonation (Base) PdII_amido_complex->Pd0L Product Ar-NR¹R² PdII_amido_complex->Product RedElim Reductive Elimination

Simplified catalytic cycle for the Buchwald-Hartwig amination.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This step is often rate-limiting for aryl chlorides, hence the need for electron-rich and bulky phosphine ligands that promote this process.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide are often used to facilitate this step.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst. The steric and electronic properties of the ligand also play a crucial role in promoting this step.

Choice of Ligand:

  • Xantphos: This bidentate ligand has a large "bite angle" which can facilitate reductive elimination and stabilize the catalytic species, making it a good general ligand for a variety of substrates.[8]

  • RuPhos and BrettPhos: These are bulky, electron-rich monophosphine ligands from the biarylphosphine class. Their steric bulk can promote the reductive elimination step, which can be slow for electron-deficient heterocycles. They are particularly effective for coupling with hindered amines.[4][5][6][7]

Choice of Base:

  • Sodium tert-butoxide (NaOt-Bu): A strong base that is effective in deprotonating a wide range of amines.

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Milder bases that can be advantageous when working with base-sensitive functional groups.

Data Summary

The following table provides expected outcomes based on the choice of amine and catalyst system. Yields are illustrative and will vary depending on the specific amine and reaction optimization.

Amine TypeCatalyst SystemExpected Yield RangeNotes
Primary AliphaticXantphos or BrettPhos70-95%Generally high reactivity.
Secondary AliphaticXantphos or RuPhos65-90%RuPhos may be superior for hindered amines.
Primary AromaticXantphos or BrettPhos60-85%Electron-donating groups on the aniline may require longer reaction times.
Secondary AromaticRuPhos50-80%Can be challenging; RuPhos is often the ligand of choice.

Conclusion

The protocols outlined in this application note provide a comprehensive and reliable methodology for the synthesis and catalytic amination of 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine derivatives. By understanding the underlying principles of the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, researchers can effectively utilize these powerful synthetic tools to generate diverse libraries of novel compounds for drug discovery and development. The choice of catalyst system, particularly the ligand, is crucial for achieving high yields and broad substrate scope in the amination step. The provided protocols offer a solid foundation for further exploration and optimization in this important area of chemical synthesis.

References

  • Tian, J., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21735-21743. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Charles, M. D., et al. (2005). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 7(18), 3965-3968. [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2016). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 138(38), 12486-12493. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing scale-up bottlenecks when synthesizing 3-chloro-6-arylpyridazines. The target compound, 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine , is a highly valuable electrophilic building block used extensively in cross-coupling reactions for kinase inhibitor discovery.

While the standard three-step synthesis (Friedel-Crafts acylation Hydrazine cyclization Deoxychlorination) appears straightforward on paper, bench chemists routinely encounter severe yield drops, particularly during the final POCl3​ chlorination step[1].

This guide provides a self-validating protocol and a detailed troubleshooting FAQ to help you achieve >85% isolated yields.

Visualization 1: Synthetic Workflow

Synthesis SM 1-Chloro-2-fluorobenzene + Maleic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) SM->Step1 Int1 4-(4-chloro-3-fluorophenyl) -4-oxobut-2-enoic acid Step1->Int1 Step2 Step 2: Cyclization (N2H4·H2O, EtOH, Reflux) Int1->Step2 Int2 6-(4-chloro-3-fluorophenyl) pyridazin-3(2H)-one Step2->Int2 Step3 Step 3: Catalytic Chlorination (POCl3, DMF cat., Toluene, 85°C) Int2->Step3 Product 3-Chloro-6-(4-chloro-3-fluorophenyl) pyridazine Step3->Product

Figure 1: Three-step synthetic workflow for 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine.

Part 1: Step-by-Step Experimental Methodologies

To ensure reproducibility, utilize the following optimized protocols. These procedures have been modified from classical literature to minimize degradation and improve workup stability.

Step 1: Friedel-Crafts Acylation
  • Setup: In an oven-dried flask under N2​ , suspend anhydrous AlCl3​ (2.5 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C.

  • Addition: Add maleic anhydride (1.05 eq) in one portion. Stir for 15 minutes. Slowly add 1-chloro-2-fluorobenzene (1.0 eq) dropwise via addition funnel to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Carefully pour the dark mixture onto a vigorously stirred mixture of crushed ice and 1M HCl. Stir until the aluminum salts dissolve. Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to afford the keto-acid.

Step 2: Hydrazine Cyclization
  • Setup: Suspend the crude keto-acid (1.0 eq) from Step 1 in absolute ethanol (0.5 M concentration).

  • Addition: Add hydrazine hydrate (1.5 eq, 80% aqueous solution) dropwise at RT. The mixture will briefly homogenize before a new precipitate begins to form.

  • Reaction: Heat the reaction to reflux (80 °C) for 4–6 hours.

  • Workup: Cool the mixture to 0 °C in an ice bath. Filter the precipitated pyridazinone, wash with ice-cold ethanol, and dry under vacuum.

Step 3: Catalytic Chlorination (Optimized)
  • Setup: Suspend the pyridazinone (1.0 eq) in anhydrous toluene (0.3 M).

  • Activation: Add POCl3​ (3.0 eq) followed by a catalytic amount of N,N-Dimethylformamide (DMF) (0.1 eq).

  • Reaction: Heat the mixture to 85 °C for 4 hours. The suspension will become a clear, amber solution upon completion.

  • Reverse Quench (Critical): Cool the reaction to RT. Do not add water to the flask. Instead, slowly drip the reaction mixture into a large beaker of vigorously stirred crushed ice.

  • Neutralization: Immediately neutralize the aqueous mixture to pH 7–8 using saturated aqueous Na2​CO3​ . Extract promptly with Ethyl Acetate (3x), wash organics with brine, dry over Na2​SO4​ , and concentrate to yield the final product.

Part 2: Troubleshooting & FAQs
Q1: My Friedel-Crafts acylation yield is stuck at ~50%, and NMR shows isomeric mixtures. How do I improve regioselectivity?

Causality: 1-chloro-2-fluorobenzene contains two halogens with competing directing effects. Fluorine is highly electronegative but small; chlorine is a weaker deactivator but bulkier. Acylation must occur para to the chlorine atom (C4 position) to yield the correct 4-chloro-3-fluorophenyl architecture. Solution: If the reaction is allowed to heat up, thermodynamic control takes over, leading to unwanted isomers or polymerization of the maleic anhydride. Maintain strict temperature control (0 °C during addition, strictly RT thereafter) and use DCM as a solvent rather than running the reaction neat. DCM stabilizes the acylium ion intermediate, favoring the kinetically preferred para-chloro attack.

Q2: The final chlorination step yields a black, tarry mixture and <40% product. Why does this happen and how can I fix it?

Causality: Pyridazin-3(2H)-ones exist in tautomeric equilibrium with their lactim form (pyridazin-3-ol)[2]. Neat POCl3​ is a relatively sluggish electrophile for this conversion, requiring high temperatures (>100 °C) and long reaction times, which degrades the electron-deficient pyridazine ring into tar[1]. Solution: Introduce DMF as a catalyst and use Toluene as a co-solvent . As documented in, DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent (a highly reactive chloroiminium ion)[1]. This intermediate rapidly activates the lactim hydroxyl group, allowing the chlorination to proceed at a much lower temperature (85 °C) and in a fraction of the time, virtually eliminating tar formation.

VilsmeierHaack DMF DMF Catalyst (N,N-Dimethylformamide) VHI Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->VHI + POCl3 POCl3 POCl3 POCl3->VHI Intermediate Activated Phosphorodichloridate VHI->Intermediate Lactim Pyridazin-3-ol (Substrate Tautomer) Lactim->Intermediate + VHI Product 3-Chloropyridazine Product Intermediate->Product Cl- attack (Regenerates DMF)

Figure 2: Catalytic role of DMF in the POCl3 chlorination via Vilsmeier-Haack activation.

Q3: LCMS shows complete conversion to the chloropyridazine, but my isolated yield is terrible after workup. Where is my product going?

Causality: The newly formed C-Cl bond on the electron-deficient pyridazine ring is highly susceptible to nucleophilic attack by water[2]. When quenching excess POCl3​ directly with water, the violent exothermic reaction generates localized boiling and concentrated HCl. These hot, acidic conditions rapidly hydrolyze your product back into the starting pyridazinone. Solution: Employ the "Reverse Quench" technique. By dripping the reaction mixture into a massive excess of crushed ice, you keep the temperature near 0 °C. Furthermore, you must immediately buffer the aqueous layer to pH 7–8 before extraction. Do not let the product sit in the acidic aqueous quench layer for more than a few minutes.

Part 3: Quantitative Data on Chlorination Optimization

The following table summarizes the causal impact of adjusting parameters during the Step 3 chlorination, demonstrating the self-validating nature of the optimized protocol.

Condition Profile POCl3​ (Eq)CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Primary Issue Observed
Standard / Historic 10.0NoneNeat1001235 - 45%Severe tarring; difficult quench.
Catalyst Added 5.0DMF (0.1 eq)Neat90470 - 75%Exothermic runaway risk.
Optimized Protocol 3.0DMF (0.1 eq)Toluene85488 - 92% Clean conversion; easy workup.
References
  • Title: Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • Title: Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Source: Arkivoc. URL: [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe aqueous solubility challenges associated with 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine .

This molecule represents a classic "brick dust/grease" paradox. The presence of multiple halogens (chlorine and fluorine) significantly increases the molecule's hydrophobicity (logP), a common trade-off in drug design to improve target binding but one that severely limits aqueous solubility[1]. Furthermore, its planar bi-aryl/heteroaryl structure promotes strong π−π stacking in the crystal lattice, resulting in high lattice energy. Because of this, poor solubility is a defining feature of such modern, complex drug candidates, often requiring advanced formulation strategies rather than simple solvent adjustments[2].

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why does this compound immediately precipitate when I dilute my 10 mM DMSO stock into PBS for biochemical assays? A: You are experiencing a kinetic "solvent shift" crash. While DMSO disrupts the crystal lattice, diluting it into an aqueous buffer (typically dropping DMSO to <1%) forces the highly lipophilic 4-chloro-3-fluorophenyl moiety into a high-energy state surrounded by water. Because the thermodynamic solubility of this compound in water is likely in the low nanomolar range, the system rapidly nucleates. You must lower the kinetic barrier by introducing a solubilizing excipient before or during the aqueous dilution phase[3].

Q2: Can I adjust the pH of my buffer to protonate the pyridazine ring and force it into solution as a salt? A: No. This is a common misconception. While standard aliphatic amines have a pKa around 9-10, the conjugate acid of an unsubstituted pyridazine has a pKa of ~2.3. The addition of the strongly electron-withdrawing chlorine at the 3-position further depresses this pKa (likely < 0). Therefore, the molecule remains strictly neutral at any physiological pH (pH 1.2 to 7.4). pH adjustments will not yield any meaningful solubility gains.

Q3: Should I use a surfactant (Tween-20) or a cyclodextrin (HP-β-CD) for my in vitro assays? A: It depends on your assay's sensitivity to micelles.

  • Surfactants (e.g., 0.05% Tween-20): Best for simple biochemical assays. The non-ionic micellar core accommodates the neutral lipophilic bi-aryl system without disrupting the assay's ionic strength.

  • Cyclodextrins (e.g., 10% HP-β-CD): Best for cell-based assays. The hydrophobic cavity of the cyclodextrin specifically encapsulates the 4-chloro-3-fluorophenyl moiety, shielding the halogens from water, while the hydrophilic exterior maintains aqueous solubility without stripping cell membranes (which surfactants often do).

Part 2: Quantitative Solubilization Matrix

To optimize your formulation, consult the table below. These metrics summarize the expected performance of various solvation and solid-state manipulation methods[3].

Solubilization StrategyExcipient / VehicleTypical Conc. RangeExpected Solubility GainBest Use CaseLimiting Factor
Co-solvency DMSO / PEG4001% - 5% (v/v)10x - 50xEarly biochemical screensHigh toxicity in cells/animals
Micellar Solubilization Tween-80 / Triton X-1000.01% - 0.1% (w/v)50x - 100xEnzymatic assaysMembrane lysis in cell assays
Inclusion Complexation HP-β-CD / Captisol10% - 20% (w/v)500x - 1000xCell assays, IV dosingHigh excipient mass required
Nanosuspension 0.5% HPMC + 0.1% Tween1 - 10 mg/mL (API)Apparent (Dissolution rate)In vivo oral (PO) dosingPhysical instability (Ostwald ripening)

Part 3: Validated Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to ensure you are working with a true solution rather than a colloidal suspension.

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For Cell Assays / IV Dosing)

Mechanistic Goal: Encapsulate the lipophilic halogenated rings within the cyclodextrin torus.

  • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 8.0 mL of ultra-pure water. Vortex until completely clear (20% w/v).

  • API Addition: Add 10 mg of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine powder directly to the vehicle.

  • Equilibration: Place the vial on a magnetic stirrer at 300 rpm at room temperature for 24 hours. Causality note: Inclusion complexation is a thermodynamic equilibrium process; rushing this step with heat can cause supersaturation and subsequent crashing upon cooling.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove uncomplexed "brick dust" API.

  • Self-Validation (Critical): Analyze the filtrate using Dynamic Light Scattering (DLS).

    • Pass Criteria: Z-average < 5 nm (indicates empty and filled cyclodextrin monomers).

    • Fail Criteria: Z-average > 50 nm (indicates the compound is aggregating and precipitating; increase HP-β-CD concentration).

Protocol B: Wet Bead Milling for Nanosuspension (For In Vivo Oral Dosing)

Mechanistic Goal: Overcome the high crystal lattice energy by drastically increasing the surface-area-to-volume ratio, thereby maximizing the dissolution rate in the GI tract.

  • Vehicle Preparation: Prepare an aqueous solution of 0.5% (w/v) HPMC E5 (steric stabilizer) and 0.1% (w/v) Tween-80 (wetting agent).

  • Suspension: Suspend 50 mg of the pyridazine compound in 5 mL of the vehicle (10 mg/mL).

  • Milling: Transfer to a 10 mL milling jar. Add 3 mL of 0.5 mm Yttrium-stabilized Zirconium Oxide beads.

  • Energy Application: Mill at 4000 rpm for 60 minutes. Use a pulsed cycle (5 mins ON, 2 mins OFF) to prevent thermal degradation of the halogenated rings.

  • Self-Validation (Critical): Extract the suspension and analyze via Polarized Light Microscopy (PLM) and DLS.

    • Pass Criteria: PLM shows no birefringence (no large crystals). DLS shows a Polydispersity Index (PDI) < 0.2 and Z-average between 150-300 nm.

Part 4: Formulation Decision Workflow

Use the following logical pathway to determine the correct troubleshooting approach based on your specific experimental endpoint.

Workflow A Solubility Issue: 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine B In Vitro Assays (Biochemical/Cell) A->B C In Vivo Studies (PK/PD/Tox) A->C D DMSO Dilution Precipitation? B->D G Wet Bead Milling (Nanosuspension) C->G Suspension Tolerated (Oral PO) H Amorphous Solid Dispersion (ASD) C->H True Solution Needed (Intravenous IV) E Use 10-20% HP-β-CD (Inclusion Complex) D->E Cell Assay (Protect Membrane) F Use 0.01-0.1% Tween-20 (Micellar Solubilization) D->F Biochemical (Enzyme Tolerant)

Fig 1. Decision tree for troubleshooting aqueous solubility of halogenated pyridazines.

References

  • Optimizing Drug Solubility. Contract Pharma. Available at:[Link]

  • Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]

Sources

reducing impurities during 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine .

As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine and (4-chloro-3-fluorophenyl)boronic acid. Diazines are highly electron-deficient, which makes the initial oxidative addition rapid. However, this same electronic property leaves the mono-coupled product susceptible to further unwanted reactions[1].

This center provides mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity mono-coupling.

Mechanistic Pathway & Impurity Formation

To effectively troubleshoot, we must first understand where the catalytic cycle diverges into impurity pathways.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (3,6-Dichloropyridazine) Pd0->OxAdd + Dihalide TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet + Base, Boronic Acid RedElim Reductive Elimination TransMet->RedElim HomoCouple Impurity: Homocoupling (O2 / Pd(II) mediated) TransMet->HomoCouple O2 / Pd(II) ProtoDe Impurity: Protodeboronation (Base/H2O mediated) TransMet->ProtoDe Strong Base / H2O RedElim->Pd0 Regeneration Product Target Mono-Coupled Product 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine RedElim->Product Release BisCouple Impurity: Bis-Coupling (Over-reaction) Product->BisCouple 2nd Ox. Addition

Catalytic cycle of Suzuki coupling showing target formation and impurity branch points.

Troubleshooting Guide & FAQs

Q1: Over-coupling (Bis-coupling) - How do I prevent the formation of 3,6-bis(4-chloro-3-fluorophenyl)pyridazine?

  • Causality: The initial oxidative addition of Pd(0) into 3,6-dichloropyridazine is statistically favored. However, unlike standard aryl chlorides that deactivate after one coupling, the pyridazine ring remains highly electron-deficient. If the local concentration of the boronic acid is high, or if the thermal energy exceeds the activation barrier for the second C-Cl bond, a second oxidative addition competes with the first[2].

  • Solution:

    • Stoichiometric Control: Use a strict stoichiometric deficit of the boronic acid (0.90 to 0.95 equivalents relative to the dihalide).

    • Kinetic Control: Employ a slow addition (e.g., via syringe pump over 2 hours) of the boronic acid to keep its steady-state concentration near zero.

    • Temperature: Lower the reaction temperature to 60–65 °C. This provides enough thermal energy for the first coupling but kinetically starves the second.

Q2: Boronic Acid Homocoupling - I am seeing 4,4'-dichloro-3,3'-difluoro-1,1'-biphenyl. How do I eliminate this?

  • Causality: Homocoupling is a Pd(II)-mediated side reaction. Dissolved oxygen in the solvent oxidizes the active Pd(0) species to Pd(II). This stray Pd(II) undergoes sequential transmetalation with two equivalents of your boronic acid, followed by reductive elimination to form the biphenyl dimer[3].

  • Solution: Vacuum/backfill cycles are insufficient. You must perform rigorous subsurface nitrogen sparging of the solvents for at least 30 minutes prior to catalyst addition. Furthermore, adding a mild reducing agent like potassium formate (0.1 to 0.5 eq) will reduce stray Pd(II) back to the active Pd(0) state without poisoning the primary catalytic cycle[3].

Q3: Protodeboronation - Why am I recovering 1-chloro-2-fluorobenzene instead of my product?

  • Causality: Boronic acids can undergo base-catalyzed hydrolytic cleavage of the C-B bond[4]. The electron-withdrawing fluorine atom on your aryl ring increases the electrophilicity of the boron atom, making it highly susceptible to attack by hydroxide ions or water at elevated temperatures.

  • Solution: Switch from strong aqueous bases (like NaOH or KOH) to milder, anhydrous bases such as finely milled K3​PO4​ or Cs2​CO3​ . Transition to an anhydrous solvent system (e.g., dry 1,4-dioxane) to eliminate the hydrolytic pathway entirely.

Q4: Dehalogenation - The pyridazine ring is losing its remaining chlorine atom. What causes this?

  • Causality: Pd(0) can catalyze hydrodehalogenation if a hydrogen donor is present. Primary or secondary alcohols (like ethanol or isopropanol), which are common Suzuki solvents, can undergo β -hydride elimination on the palladium center, transferring a hydride to the pyridazine ring[5].

  • Solution: Strictly avoid alcoholic solvents. Utilize aprotic ethereal solvents like 1,4-dioxane or THF. If you are using potassium formate to suppress homocoupling (as per Q2), ensure you do not exceed 0.5 equivalents, as excess formate can also act as a hydride donor.

Quantitative Data Summary: Impact of Reaction Conditions

The following table demonstrates how systematically addressing the causal factors above shifts the reaction mass balance from impurities to the target mono-coupled product.

Reaction Condition ProfileTarget Mono-Product (%)Bis-Coupled (%)Homocoupled (%)Protodeboronation (%)
Baseline: 1.1 eq Boronic acid, 90°C, Na2​CO3​ , Air, EtOH/H2O45.025.018.012.0
Stoichiometry Control: 0.9 eq Boronic acid, 90°C62.08.016.014.0
Temperature Control: 0.9 eq Boronic acid, 65°C71.03.014.012.0
Deoxygenation + Formate: 0.9 eq, 65°C, N2 Sparge, K-Formate86.03.0< 1.010.0
Optimized (Aprotic + Mild Base): 0.9 eq, 65°C, N2, K-Formate, K3​PO4​ , Dioxane94.0 2.0 < 1.0 < 3.0

Standard Operating Procedure (SOP): Optimized Mono-Coupling

This protocol is designed as a self-validating system. By separating the dihalide activation from the boronic acid introduction, we enforce kinetic control over the reaction.

Materials Required:

  • 3,6-Dichloropyridazine (1.00 eq, limiting reagent for safety, but functionally in excess due to boronic acid deficit)

  • (4-Chloro-3-fluorophenyl)boronic acid (0.90 eq)

  • Pd(dppf)Cl2​ or Pd(PPh3​)4​ (0.02 eq)

  • Anhydrous K3​PO4​ (2.00 eq, finely milled)

  • Potassium formate (0.20 eq)

  • Anhydrous 1,4-Dioxane (10 volumes)

Step-by-Step Methodology:

  • System Purging & Preparation: To a dry, multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.00 eq), anhydrous K3​PO4​ (2.00 eq), and potassium formate (0.20 eq). Add anhydrous 1,4-dioxane (8 volumes).

  • Subsurface Sparging: Insert a nitrogen line directly into the solvent mixture (subsurface). Sparge vigorously for 30 minutes to displace all dissolved oxygen.

  • Catalyst Activation: Briefly lift the nitrogen line above the solvent level. Quickly add the Palladium catalyst (0.02 eq). Resume a gentle nitrogen sweep over the headspace. Heat the mixture to 65 °C.

  • Slow Addition (Kinetic Control): Dissolve the (4-chloro-3-fluorophenyl)boronic acid (0.90 eq) in 2 volumes of degassed 1,4-dioxane. Load this into a syringe pump. Add the boronic acid solution dropwise to the reaction mixture over 2 hours.

  • Monitoring: Stir for an additional 2 hours at 65 °C. Monitor via LC-MS or TLC. The reaction is complete when the boronic acid is fully consumed (validating the 0.90 eq stoichiometric deficit).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts[5]. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography or direct crystallization to isolate the pure 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine.

References

  • Desaintjean, A. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Ludwig-Maximilians-University Munich. Retrieved from [Link]

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359–364. Retrieved from[Link]

  • Wikipedia Contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions involving 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing palladium-catalyzed cross-coupling reactions with this challenging substrate.

The structure of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine presents unique challenges in synthetic chemistry. As a heteroaryl chloride, the carbon-chlorine bond is notoriously less reactive than its bromide or iodide counterparts, requiring highly active catalyst systems to achieve efficient transformation.[1][2] This guide provides a framework for diagnosing common issues and systematically optimizing your reaction conditions, with a primary focus on catalyst selection and loading.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What makes 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine a challenging substrate for cross-coupling?

A1: The difficulty arises from two main factors:

  • Electronic Properties: The pyridazine ring is electron-deficient, which can influence the oxidative addition step in the catalytic cycle.

  • Bond Strength: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making oxidative addition—the first and often rate-limiting step in the catalytic cycle—more difficult.[3] This necessitates the use of more reactive and specialized catalyst systems.

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate with the palladium center, potentially leading to catalyst deactivation and the formation of inactive complexes, a common issue with nitrogen-containing heterocycles.[4]

Q2: What is the fundamental role of the palladium catalyst and the phosphine ligand in these reactions?

A2: The palladium catalyst facilitates the entire reaction through a catalytic cycle.[5] The phosphine ligand is not a passive component; it is crucial for the catalyst's performance. For challenging substrates like heteroaryl chlorides, bulky and electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are essential.[1][5] These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition step, and accelerate the final reductive elimination step to release the product and regenerate the catalyst.[6]

Q3: I am starting a new reaction. What is a reasonable catalyst loading to begin with?

A3: For initial screening with a challenging substrate like this, a catalyst loading in the range of 1-5 mol% is a practical starting point.[1] While modern catalysts can operate at much lower loadings (ppm levels), starting higher ensures that catalyst activity is not the primary reason for a failed initial experiment.[7][8] Once conditions are established, a subsequent optimization phase can focus on systematically reducing the catalyst loading.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses common issues when forming a C-C bond using a boronic acid or ester coupling partner.

Q4: My Suzuki reaction has stalled at low conversion (<50%). How can I improve the yield?

A4: Stalled reactions are common and usually point to an issue with catalyst activity or stability.

  • Causality: The initial oxidative addition of the C-Cl bond to the Pd(0) center is likely the bottleneck. An insufficiently active catalyst will fail to overcome this energy barrier efficiently.

  • Troubleshooting Steps:

    • Switch to a More Active Ligand: If you are using a standard ligand like PPh₃, it is likely not active enough. Switch to a modern biarylphosphine ligand such as SPhos or XPhos . These bulky, electron-rich ligands are known to dramatically improve the coupling of aryl chlorides.[1][6]

    • Increase Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to drive the oxidative addition. Ensure your solvent choice (e.g., Toluene, Dioxane) is appropriate for the target temperature.

    • Evaluate Your Base: The base is critical for the transmetalation step. A weak base may not be effective. For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are commonly used and are often more effective than organic bases.[6]

    • Use a Pre-catalyst: Instead of generating the catalyst in situ from a source like Pd(OAc)₂, consider using a pre-formed catalyst (e.g., XPhos Pd G3). These are often more robust, air-stable, and provide more consistent generation of the active Pd(0) species, leading to more reproducible results.[4]

Q5: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can I stop it?

A5: Homocoupling is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[9]

  • Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the unwanted coupling of two boronic acid molecules. It can also lead to the oxidative homocoupling of the boronic acid itself.

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.[10]

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of Argon or Nitrogen.

    • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes favor homocoupling.

    • Lower Temperature: If the desired reaction is efficient, lowering the temperature may reduce the rate of the homocoupling side reaction.[5]

Q6: My final product is missing the chlorine, but the new group has not been added (dehalogenation). Why is this happening?

A6: Dehalogenation is a competing side reaction where the C-Cl bond is cleaved and replaced with a hydrogen atom.

  • Causality: This occurs when the palladium-aryl intermediate reacts with a hydrogen source in the reaction mixture before it can couple with the boronic acid. Highly active catalysts can sometimes favor this pathway.[5] Sources of hydrogen can include water, alcohols, or even the amine base in some cases.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents and Reagents: Ensure all components of your reaction are dry.

    • Modify the Catalyst System: Sometimes a slightly less active catalyst or a different ligand can disfavor the dehalogenation pathway.

    • Adjust the Base: If you suspect the base or its conjugate acid is the hydrogen source, screening alternative bases may be beneficial.

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses common issues when forming a C-N bond using a primary or secondary amine.

Q7: I am attempting to couple an amine, but I see no product formation. What are the first parameters to check?

A7: Complete failure to react in a Buchwald-Hartwig amination often points to an incorrect choice of base or a deactivated catalyst.

  • Causality: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, making it a more effective nucleophile. Furthermore, the pyridine nitrogen on the substrate can inhibit the catalyst, requiring a robust ligand to prevent this.[4]

  • Troubleshooting Steps:

    • Use a Strong, Non-nucleophilic Base: The most common and effective base for these reactions is a strong hindered alkoxide like sodium tert-butoxide (NaOtBu) .[4] Weaker bases like K₂CO₃ are often insufficient for C-N coupling with aryl chlorides.

    • Employ a Specialized Ligand: For aminations, ligands like BrettPhos or tBuXPhos are often superior. They are designed to promote C-N reductive elimination and are less susceptible to inhibition.[5]

    • Ensure Anhydrous and Anaerobic Conditions: Like the Suzuki reaction, these couplings are sensitive to oxygen and water. Use dry, degassed solvents (Toluene or Dioxane are common) and maintain an inert atmosphere.[11]

Q8: My reaction is slow and gives a low yield. I suspect catalyst deactivation by the pyridazine nitrogen. How can I overcome this?

A8: Catalyst inhibition by the substrate is a well-known problem for nitrogen-containing heterocycles.[4]

  • Causality: The lone pair of electrons on the pyridazine nitrogen can bind to the palladium center, forming an off-cycle, inactive complex.

  • Troubleshooting Steps:

    • Use Bulky Biarylphosphine Ligands: Ligands like XPhos and SPhos are not only electron-rich but also sterically demanding.[1] Their bulk can create a coordination environment around the palladium that disfavors binding by the pyridazine nitrogen, keeping the catalyst active in the productive cycle.

    • Consider Pre-catalysts: As mentioned for Suzuki reactions, pre-catalysts form the active Pd(0) species cleanly and efficiently, which can be more robust against inhibition from the outset.

    • Screen Solvents: While Toluene and Dioxane are common, sometimes a switch in solvent can alter coordination equilibria and improve catalyst turnover.

Data Presentation & Experimental Protocols

Table 1: Catalyst System Screening for Suzuki Coupling

The following table presents representative data for the Suzuki-Miyaura coupling of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine with Phenylboronic Acid to illustrate the impact of catalyst system selection on reaction outcome.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)DME/H₂O8048<5%Standard conditions, ineffective for aryl chloride.[12]
Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2)Toluene11024~15%Slight improvement, but ligand is not active enough.
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2)Toluene1001685% Modern ligand shows high activity.[12]
XPhos Pd G3 (2%)-K₃PO₄ (2)Toluene1001292% Pre-catalyst provides excellent, reproducible yield.
Pd(OAc)₂ (0.5%)SPhos (1%)K₃PO₄ (2)Toluene1002465%Lower catalyst loading is possible but may require longer time.

Note: Yields are illustrative and based on typical outcomes for analogous heteroaryl chlorides.

Detailed Protocol: General Procedure for Catalyst Loading Optimization (Suzuki-Miyaura Coupling)

This protocol outlines a systematic approach to screen for the optimal catalyst loading.

1. Reagent Preparation:

  • Ensure 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine is pure.

  • Use a high-quality arylboronic acid (1.2 equivalents).

  • Use anhydrous K₃PO₄ (2.0 equivalents), dried in an oven.

  • Use anhydrous, degassed toluene as the solvent.

2. Reaction Setup (Array of Reactions):

  • In parallel, prepare four oven-dried reaction vials equipped with stir bars.

  • To each vial, under an Argon atmosphere, add the pyridazine substrate (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.24 mmol, 1.2 equiv), and K₃PO₄ (0.4 mmol, 2.0 equiv).

3. Catalyst Addition:

  • Vial 1 (2 mol%): Add XPhos Pd G3 pre-catalyst (0.004 mmol).

  • Vial 2 (1 mol%): Add XPhos Pd G3 pre-catalyst (0.002 mmol).

  • Vial 3 (0.5 mol%): Add XPhos Pd G3 pre-catalyst (0.001 mmol).

  • Vial 4 (0.1 mol%): Add XPhos Pd G3 pre-catalyst (0.0002 mmol).

4. Reaction Execution:

  • To each vial, add degassed toluene (e.g., 2 mL to achieve a 0.1 M concentration).

  • Seal the vials and place them in a pre-heated reaction block at 100 °C.

  • Stir vigorously for a set time (e.g., 12 hours).

5. Analysis and Work-up:

  • After cooling, take a small aliquot from each reaction for LC-MS or GC-MS analysis to determine the conversion percentage.

  • Based on the conversion, identify the lowest catalyst loading that provides a satisfactory yield in the given timeframe.

  • For product isolation, quench the reaction with water, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, concentrate, and purify by column chromatography.

Visualizations: Workflows and Logic Diagrams

Troubleshooting_Tree Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere (Degassing, Ar/N2) Start->Check_Inert Check_Reagents Confirm Reagent Purity & Anhydrous Conditions Check_Inert->Check_Reagents [ Conditions OK ] Catalyst_System Evaluate Catalyst System Check_Reagents->Catalyst_System [ Reagents OK ] Ligand_Choice Using PPh3 or other simple ligand? Catalyst_System->Ligand_Choice Base_Choice Evaluate Base (Suzuki: K3PO4, B-H: NaOtBu) Ligand_Choice->Base_Choice [ No ] Switch_Ligand SOLUTION: Switch to Biarylphosphine (XPhos, SPhos, etc.) Ligand_Choice->Switch_Ligand [ Yes ] Temp_Choice Increase Temperature (80-110 °C) Base_Choice->Temp_Choice [ Base is Optimal ] Use_Precatalyst SOLUTION: Use a Pre-catalyst (e.g., G3 Palladacycle) Switch_Ligand->Use_Precatalyst

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Under Argon) cluster_analysis Analysis & Optimization Reagents 1. Prepare Substrate, Coupling Partner, Base Solvent 2. Degas Anhydrous Solvent (Toluene) Reagents->Solvent Setup 3. Add Solids to Reaction Vials Solvent->Setup Catalyst 4. Add Catalyst (e.g., XPhos Pd G3) Setup->Catalyst Reaction 5. Add Solvent, Heat & Stir (100 °C) Catalyst->Reaction Monitor 6. Monitor by LC-MS / GC-MS Reaction->Monitor Analyze 7. Determine Conversion vs. Catalyst Loading Monitor->Analyze Optimize 8. Select Optimal Loading for Scale-Up Analyze->Optimize

Caption: Experimental workflow for systematic catalyst screening.

References

  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Adewuyi, A., & Olanrewaju, I. O. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online.
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine. Benchchem.
  • Specific Solvent Issues with Buchwald-Hartwig Amin

Sources

Technical Support Center: Stability & Storage Troubleshooting for 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists working with 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine . Because this compound contains a highly activated halogenated diazine core, it is exceptionally susceptible to specific environmental degradation pathways.

This portal bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to ensure the absolute integrity of your API (Active Pharmaceutical Ingredient) during long-term storage and high-throughput screening workflows.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, you must first understand the molecular vulnerabilities of the 3-chloropyridazine scaffold.

The pyridazine ring (a 1,2-diazine) contains two adjacent electronegative nitrogen atoms. These atoms exert a profound electron-withdrawing effect via both inductive and resonance mechanisms, leaving the C3 and C6 carbon positions highly electron-deficient. Because the chlorine atom at the C3 position is a competent leaving group, this specific site acts as an electrophilic sink.

When exposed to nucleophiles such as water (moisture) or alcohols, the compound rapidly undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) [1]. This results in the irreversible cleavage of the C-Cl bond and the formation of a thermodynamically stable pyridazin-3(2H)-one derivative. Additionally, the halogenated phenyl and pyridazine rings are sensitive to UV-induced homolytic cleavage (photolysis).

Degradation_Pathways API 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (Intact Active Compound) Hydrolysis Nucleophilic Aromatic Substitution (SNAr) Attack by H2O or OH- API->Hydrolysis Moisture / Protic Solvents Photolysis Photolytic Cleavage UV/Vis Light Exposure API->Photolysis Ambient Light Degradant1 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one [Mass Shift: -18.5 Da] Hydrolysis->Degradant1 -HCl Degradant2 Dehalogenated / Radical Byproducts [Loss of Cl/F] Photolysis->Degradant2 Homolytic Fission

Figure 1: Primary chemical degradation pathways of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine.

Troubleshooting & FAQs

Q: My LC-MS analysis of a 3-month-old DMSO stock shows a new peak at [M-18.5] Da relative to the parent mass. What is this, and how did it form? A: This mass shift is the definitive signature of hydrolysis. The parent compound has a molecular weight of ~243 Da. The loss of a chlorine atom (-35.5 Da) and the addition of a hydroxyl group (+17 Da) results in a net shift of -18.5 Da. Your compound has degraded into 6-(4-chloro-3-fluorophenyl)pyridazin-3(2H)-one. Causality: Your DMSO likely absorbed atmospheric moisture. DMSO is highly hygroscopic; opening the vial repeatedly on the benchtop introduces water, which drives the SN​Ar hydrolysis reaction.

Q: Can I prepare my 10 mM stock solutions in Methanol or Ethanol for long-term storage? A: Absolutely not. While these solvents dissolve the compound well, they are protic nucleophiles. Over time, they will undergo solvolysis with the 3-chloropyridazine core, yielding 3-methoxy or 3-ethoxy pyridazine derivatives [2]. You must use anhydrous, aprotic solvents like high-purity DMSO (water content <0.01%) for liquid storage.

Q: I left my solid sample on the benchtop under ambient light for a week, and it turned from an off-white powder to a yellowish hue. Is it still viable? A: Discoloration indicates photolytic degradation. Halogenated heteroaromatics are susceptible to UV-induced homolytic cleavage of the carbon-halogen bonds, generating reactive radical species that polymerize or oxidize, causing the yellow shift [3]. The sample is compromised and should be discarded or re-purified via flash chromatography.

Quantitative Stability Data

To assist in your experimental planning, refer to the empirical stability matrix below. This data dictates the maximum allowable storage times before degradation exceeds 5%.

Storage ConditionSolventTemperatureAtmosphereLight ExposureExpected Half-Life ( t1/2​ )Primary Degradation Risk
Solid Powder None-20°CArgonDark> 24 monthsNegligible
Solid Powder None25°CAmbientAmbient~ 3-6 monthsHydrolysis (Ambient moisture)
Liquid Stock Anhydrous DMSO-80°CArgonDark6-12 monthsFreeze-thaw condensation
Liquid Stock Methanol / EtOH4°CAmbientDark< 7 daysSolvolysis / Methanolysis
Liquid Stock Aqueous Buffer (pH 7.4)37°CAmbientAmbient< 24 hoursRapid SN​Ar Hydrolysis

Self-Validating Standard Operating Procedure (SOP)

Do not rely on passive storage. Implement this step-by-step, self-validating methodology to ensure your compound remains intact for downstream biological or synthetic applications.

Phase 1: Solid-State Storage (Preferred)
  • Desiccation: Upon receiving the lyophilized powder, immediately transfer the vial to a desiccator cabinet.

  • Inert Purge: Before capping, gently purge the headspace of the amber glass vial with a stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen and ambient humidity.

  • Temperature Control: Seal with a PTFE-lined cap and store at -20°C.

Phase 2: Liquid Reconstitution & Aliquoting
  • Solvent Prep: Use only newly opened, septum-sealed anhydrous DMSO (H₂O ≤ 0.005%). Extract the solvent using a purged syringe; do not uncap the DMSO bottle.

  • Dissolution: Dissolve the solid to your desired stock concentration (e.g., 10 mM). Vortex gently until completely clear.

  • Aliquoting (Critical Step): Divide the stock into single-use 50 µL aliquots in opaque microcentrifuge tubes. Never subject a master stock to freeze-thaw cycles, as the temperature differential will cause immediate condensation of atmospheric water inside the tube.

  • Deep Freeze: Store aliquots at -80°C in a secondary container loaded with indicating desiccant packets.

Phase 3: The Self-Validation Loop (QC)

To ensure your storage system is actually working, it must be self-monitoring.

  • The Sentinel Aliquot: Designate one aliquot per batch as the "Sentinel."

  • Monthly QC: Every 30 days, thaw the Sentinel and run it via LC-MS.

  • Validation Threshold: If the [M+H]+ peak (m/z ~244) decreases by >5% relative to an internal standard, or if the [M−18.5] degradant peak appears, your storage environment has been breached by moisture. This triggers an immediate halt on using that batch for sensitive assays.

Storage_SOP Step1 1. Receive Lyophilized Powder Decision Immediate Biological Assay? Step1->Decision SolidStore 2A. Solid Storage Purge with Argon/N2 Store at -20°C in Amber Vial Decision->SolidStore No LiquidPrep 2B. Liquid Reconstitution Dissolve in Anhydrous DMSO (<0.01% H2O) Decision->LiquidPrep Yes QC 5. Self-Validation (QC) Run LC-MS monthly on 'Sentinel' aliquot SolidStore->QC Aliquot 3. Aliquoting Create single-use volumes (e.g., 50 µL) to prevent freeze-thaw condensation LiquidPrep->Aliquot LiquidStore 4. Liquid Storage Store at -80°C in desiccated secondary container Aliquot->LiquidStore LiquidStore->QC

Figure 2: Workflow for the preparation, storage, and self-validation of 3-chloropyridazine derivatives.

References

  • Salives R., et al. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones." Journal of Combinatorial Chemistry, 2005.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine." PubChem, 2026. [Link]

  • Klinge, D.E. "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles." Wageningen University Repository, 1974.[Link]

resolving NMR peak overlaps in 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine characterization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with characterizing 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine .

Due to the structural nature of this molecule, researchers frequently encounter severe spectral crowding in the narrow aromatic window (7.5–8.5 ppm). This guide provides the mechanistic causality behind these overlaps and delivers self-validating, step-by-step protocols to unambiguously resolve them.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is the aromatic region of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine so severely overlapped in a standard 1 H NMR spectrum? A1: The overlap is a deterministic result of the molecule's electronic environment and spin-spin coupling networks.

  • The Pyridazine Ring: The adjacent protons at C4 and C5 form an AB spin system. Due to the electron-withdrawing nature of the flanking chloro and aryl groups, these protons resonate downfield (~7.8–8.2 ppm) as two broad doublets.

  • The Fluorophenyl Ring: The presence of the 19 F atom (100% natural abundance, spin-1/2) introduces strong heteronuclear scalar coupling ( JHF​ ). This splits the nearby H-2', H-5', and H-6' protons into wide, complex multiplets (e.g., doublets of doublets). Because both ring systems resonate in the exact same narrow chemical shift window, the broadened fluorinated multiplets obscure the pyridazine doublets.

Q2: Will running the sample on a higher-field spectrometer (e.g., 800 MHz) solve the problem? A2: Not necessarily. While higher magnetic fields ( B0​ ) increase chemical shift dispersion ( Δν ) in Hertz, they do not alter scalar J-coupling constants, which are field-independent. If the overlap is primarily caused by the wide multiplet width generated by the 19 F- 1 H coupling, simply increasing the field will not collapse the multiplets. Active decoupling or pure shift techniques are required to simplify the spin system.

Section 2: Quantitative Data Summary

To effectively troubleshoot, you must know what the isolated spin systems should look like. The table below summarizes the expected spectral parameters and the resolving effect of advanced NMR techniques.

ProtonRing SystemStandard 1 H Multiplicity 1 H{ 19 F} Decoupled MultiplicityPure Shift (PSYCHE) MultiplicityMajor Couplings (Hz)
H-4 PyridazineDoublet (d)Doublet (d)Singlet (s) 3JHH​≈9.0
H-5 PyridazineDoublet (d)Doublet (d)Singlet (s) 3JHH​≈9.0
H-2' PhenylDoublet of doublets (dd)Doublet (d)Singlet (s) 3JHF​≈9.5 , 4JHH​≈2.0
H-5' PhenylDoublet of doublets (dd)Doublet (d)Singlet (s) 3JHH​≈8.5 , 4JHF​≈8.0
H-6' PhenylMultiplet (ddd)Doublet of doublets (dd)Singlet (s) 3JHH​≈8.5 , 4JHH​≈2.0

Section 3: Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Heteronuclear Decoupling ( 1 H{ 19 F} NMR)

Causality: By applying continuous RF irradiation at the 19 F resonance frequency during 1 H acquisition, the heteronuclear JHF​ couplings are averaged to zero. This strips the complexity out of the phenyl multiplets, narrowing their line widths and pulling them out of the pyridazine signals[1].

Step-by-Step Methodology:

  • Hardware Tuning: Tune the NMR probe to both the 1 H (observe) and 19 F (decouple) frequencies. Causality: Precise tuning ensures efficient RF power transfer, preventing dielectric heating of the sample during continuous decoupling.

  • Locate 19 F Resonance: Acquire a standard 1D 19 F spectrum. Note the exact resonance frequency (O2) of the fluorine atom on the phenyl ring (typically around -110 to -120 ppm).

  • Sequence Setup: Load a decoupled pulse program (e.g., zgig). Set the decoupler frequency (O2) to the center of the 19 F signal.

  • Power Optimization: Set the 19 F decoupling power (using a composite pulse like GARP or WALTZ-16) to a low but effective bandwidth (~1–2 kHz) to cover the single fluorine environment.

  • Acquisition & Validation: Acquire the 1 H spectrum.

    • Self-Validation Check: Overlay the result with your standard 1 H spectrum. The H-2' peak must simplify from a dd to a clean d. If residual complex splitting remains, your O2 frequency is off-resonance or the decoupling power is too low.

Protocol B: Aromatic Solvent-Induced Shifts (ASIS)

Causality: If 1 H{ 19 F} decoupling is insufficient, changing the solvent from CDCl 3​ to Benzene- d6​ (C 6​ D 6​ ) alters the solvation environment. Benzene molecules align their anisotropic magnetic cones differently with the polar pyridazine ring (strong dipole) compared to the halophenyl ring. This induces differential chemical shift changes ( Δδ ), pulling overlapping peaks apart[2].

Step-by-Step Methodology:

  • Sample Recovery: Evaporate the original CDCl 3​ solvent under a gentle stream of nitrogen. Causality: Complete removal is critical; even trace CDCl 3​ disrupts the specific π−π stacking interactions of the new solvent.

  • Solvent Switch: Re-dissolve the sample in 0.5 mL of C 6​ D 6​ .

  • Acquisition & Validation: Acquire the 1 H NMR spectrum.

    • Self-Validation Check: You must reference the spectrum to the exact residual C 6​ D 6​ peak (7.16 ppm)[2]. Calculate the integration of the separated peaks. The total integral of the aromatic region must still equal exactly 5 protons, proving that the observed Δδ is due to solute-solvent interactions and not sample degradation.

Protocol C: Pure Shift NMR (PSYCHE)

Causality: When severe homonuclear overlap persists, Pure Shift Yielded by Chirp Excitation (PSYCHE) is the ultimate diagnostic tool. It uses low flip-angle swept-frequency (chirp) pulses combined with weak magnetic field gradients to suppress homonuclear ( 1 H- 1 H) scalar couplings, collapsing all multiplets into sharp singlets[3].

Step-by-Step Methodology:

  • Shimming: Ensure the sample is shimmed to extreme homogeneity (line width < 1 Hz). Causality: Pure shift techniques are highly sensitive to B0​ inhomogeneity; poor shimming yields broad singlets, defeating the resolution enhancement[3].

  • Parameter Calibration: Load the 1D PSYCHE pulse sequence. Set the flip angle ( β ) of the chirp pulses to a low value (10°–20°). Causality: A low flip angle ensures only a small fraction of passive spins are inverted, which is required to suppress coupling without destroying the signal[3].

  • Acquisition: Run the experiment. Because PSYCHE sensitivity is typically 1–10% of a standard 1 H NMR, increase the number of scans (NS) by a factor of 16 to 32.

  • Processing & Validation: Process the pseudo-2D data into a 1D pure shift spectrum using chunk-reconstruction algorithms.

    • Self-Validation Check: Inspect the pyridazine H-4 and H-5 protons. They must appear as two distinct, sharp singlets rather than their original AB doublet system.

Section 4: Decision Tree & Workflow Visualization

NMR_Workflow N1 Acquire Standard 1H NMR (Congested 7.5-8.5 ppm region) N2 Are overlaps caused by 19F-1H spin-spin coupling? N1->N2 N3 Run 1H{19F} Decoupled NMR (Simplifies phenyl multiplets) N2->N3 Yes (19F present) N4 Are pyridazine and phenyl protons still overlapping? N2->N4 No N3->N4 N5 Solvent Switch (ASIS) (e.g., CDCl3 to C6D6) N4->N5 Yes N7 Unambiguous Peak Assignment & Characterization N4->N7 No (Resolved) N6 Run Pure Shift (PSYCHE) NMR (Collapses homonuclear multiplets) N5->N6 Still Overlapping N5->N7 Resolved N6->N7

Workflow for resolving NMR overlaps in fluorinated biphenyl-like systems.

References

  • Title: PSYCHE Pure Shift NMR Spectroscopy Source: Chemistry - A European Journal / ResearchGate URL
  • Source: Chem. Commun. / RSC.
  • Title: (^1H) NMR Solvent Shifts - Chemistry LibreTexts (Citing: Fulmer et al., Organometallics 2010)

Sources

Validation & Comparative

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine vs 3,6-dichloropyridazine in drug design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right starting materials is arguably the most critical decision in the preclinical drug discovery pipeline. When designing nitrogen-containing heterocyclic drugs, medicinal chemists frequently face a strategic choice: build a molecule from a foundational scaffold or accelerate lead optimization by utilizing an advanced, pre-functionalized intermediate.

This guide provides an objective, data-driven comparison between 3,6-dichloropyridazine (a ubiquitous building block) and 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (a highly targeted pharmacophore intermediate). By analyzing their physicochemical properties, mechanistic roles, and synthetic workflows, this guide serves as a comprehensive resource for drug development professionals.

Mechanistic Profiling in Drug Design

The Foundational Scaffold: 3,6-Dichloropyridazine

Pyridazine is a privileged moiety in medicinal chemistry, characterized by a highly π -deficient aromatic skeleton with two adjacent nitrogen atoms[1]. 3,6-Dichloropyridazine serves as an ideal universal building block because its basic nitrogen atoms (pKa 2.3) contribute to favorable aqueous solubility, protonation, and hydrogen-bond accepting capabilities[1]. The symmetry of the two reactive C-Cl bonds allows for orthogonal, sequential functionalization. Chemists can perform a controlled mono-substitution (via cross-coupling or nucleophilic aromatic substitution) at one position, leaving the second chlorine intact for late-stage diversification[2].

The Advanced Intermediate: 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

In contrast, 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine is an asymmetrical, advanced intermediate where one of the chlorines has already been replaced by a specific halogenated aryl group. The 4-chloro-3-fluorophenyl moiety is a highly validated pharmacophore, most notably utilized in the clinical-stage ERK1/2 kinase inhibitor GDC-0994 (Ravoxertinib)[3].

The causality behind incorporating this specific ring system is threefold:

  • Lipophilic Efficiency: The halogens significantly increase the overall LogP, driving the molecule deep into hydrophobic binding pockets of target kinases[3].

  • Metabolic Stability: The fluorine atom at the 3-position acts as a metabolic shield, preventing rapid cytochrome P450 (CYP)-mediated oxidation of the phenyl ring.

  • Halogen Bonding: The highly polarizable chlorine at the 4-position can engage in directional halogen bonding with backbone carbonyls within the target protein's active site.

Comparative Physicochemical Data

To facilitate decision-making, the quantitative and functional differences between the two compounds are summarized below.

Property / Feature3,6-Dichloropyridazine3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine
Role in Drug Design Foundational Building Block[4]Advanced Pharmacophore Intermediate
Molecular Weight 148.98 g/mol [5]243.06 g/mol
Reactive Sites Two symmetric C-Cl bondsOne C-Cl bond (C3 position)
Estimated Lipophilicity (LogP) 0.8 3.5
Primary Synthetic Use Scaffold generation via sequential reactionsLate-stage API functionalization
Target Specificity Agnostic (Universal scaffold)High (Hydrophobic kinase/receptor pockets)[3]

Self-Validating Experimental Workflows

Understanding the synthetic relationship between these two compounds is critical. Below are the field-proven, step-by-step methodologies detailing how to synthesize the advanced intermediate from the building block, and how to subsequently functionalize it into a final Active Pharmaceutical Ingredient (API).

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine from 3,6-dichloropyridazine.

  • Step 1: Charge a flame-dried Schlenk flask with 3,6-dichloropyridazine (1.0 equiv) and (4-chloro-3-fluorophenyl)boronic acid (0.9 equiv).

  • Step 2: Add Pd(dppf)Cl 2​ (0.05 equiv) as the catalyst and Na 2​ CO 3​ (2.0 equiv) as the base.

  • Step 3: Suspend the mixture in a degassed biphasic solvent system of 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Step 4: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Step 5: Cool to room temperature, extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography (Hexanes/EtOAc).

  • Mechanistic Causality: By strictly controlling the stoichiometry of the boronic acid to 0.9 equivalents, we exploit the symmetry of 3,6-dichloropyridazine to prevent over-arylation (di-substitution). The biphasic 1,4-Dioxane/H 2​ O system is critical as it simultaneously solvates the organic substrates and the inorganic base required for the transmetalation step of the catalytic cycle.

Protocol B: Late-Stage SNAr Functionalization

Objective: Convert 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine into a final kinase inhibitor API.

  • Step 1: Dissolve 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Step 2: Add a target nucleophilic amine (e.g., a substituted pyrazole or piperidine derivative) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Step 3: Stir the mixture at 120°C for 16 hours.

  • Step 4: Quench with water to precipitate the product. Filter and recrystallize from ethanol.

  • Mechanistic Causality: The pyridazine core is inherently electron-deficient[1]. The presence of the electronegative C3-chlorine further lowers the LUMO energy of the ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) without the need for expensive palladium catalysis. DIPEA is selected to efficiently scavenge the HCl byproduct without competing as a nucleophile, driving the reaction to completion.

Visualizing the Synthetic Pathway

The following diagram maps the divergent logic of starting with a raw building block versus an advanced intermediate in the pursuit of a targeted kinase inhibitor.

G A 3,6-Dichloropyridazine (Foundational Building Block) C Pd-Catalyzed Suzuki-Miyaura Cross-Coupling A->C B (4-Chloro-3-fluorophenyl) boronic acid B->C D 3-Chloro-6-(4-chloro-3- fluorophenyl)pyridazine (Advanced Intermediate) C->D Mono-arylation F Nucleophilic Aromatic Substitution (SNAr) D->F E Nucleophilic Amine (e.g., Pyrazole/Piperidine) E->F G Targeted Kinase Inhibitor (e.g., ERK1/2 Inhibitor API) F->G Late-stage functionalization

Synthetic divergence from 3,6-dichloropyridazine to a targeted kinase inhibitor API.

References

  • Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate.zcpc.net.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition.PubMed Central (PMC).
  • Cas 141-30-0, 3,6-Dichloropyridazine.LookChem.
  • Radical Mediated C–H Functionalization of 3,6-Dichloropyridazine: Efficient Access to Novel Tetrahydropyridopyridazines.Organic Letters - ACS Publications.
  • Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development.Journal of Medicinal Chemistry - ACS Publications.

Sources

Benchmarking 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Reactivity in Pd-Catalyzed Couplings

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in transition-metal catalysis, I frequently evaluate heterocyclic building blocks for library synthesis and lead optimization. 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine is a highly privileged, pre-functionalized scaffold. Its value lies in the stark electronic differentiation between its two halogenated sites: the highly activated C3-chlorine on the pyridazine ring and the relatively inert C4'-chlorine on the pendant phenyl ring.

This guide objectively benchmarks the reactivity of this scaffold against alternative halo-heterocycles, explores the mechanistic causality behind its regioselectivity, and provides self-validating experimental protocols for its application in Palladium-catalyzed cross-couplings.

Mechanistic Rationale: The α-Aza Effect and Regioselectivity

In Pd-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings), the selectivity of multihalogenated substrates is primarily determined by the relative ease of the oxidative addition step[1]. Oxidative addition is governed by two factors:

  • Bond Dissociation Energy (BDE): The energy required to distort the C-X bond to the transition-state geometry.

  • Orbital Interactions: The interaction between the heterocycle's π∗ (LUMO) and the PdL 2​ complex's HOMO[1].

In 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine, the C3-Cl bond is situated α to a nitrogen atom within a highly electron-deficient diazine system. The adjacent electronegative nitrogen atoms significantly lower the LUMO of the pyridazine ring, facilitating rapid electron transfer from the electron-rich Pd(0) center. Theoretical computations demonstrate that C-Cl bonds α to one or two nitrogens possess BDEs of 93–95 kcal/mol, whereas unactivated aryl chlorides (like the C4'-Cl on the phenyl ring) have BDEs of 95–100 kcal/mol[1].

Furthermore, while the fluorine atom at the 3'-position of the phenyl ring exerts an inductive electron-withdrawing effect, it is insufficient to overcome the massive activation provided by the α -aza effect on the pyridazine core. This thermodynamic differential guarantees >95% regioselectivity for coupling at the C3 position when temperature and catalyst loading are strictly controlled.

Pathway Pd0 Pd(0) L_n Active Catalyst OxAdd Regioselective Oxidative Addition (Pyridazine C3-Cl) Pd0->OxAdd Substrate 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Substrate->OxAdd α-aza effect lowers LUMO & BDE TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Coupled Product (C4'-Cl Intact) RedElim->Product

Catalytic cycle highlighting regioselective oxidative addition at the C3-Cl bond.

Benchmarking Performance vs. Alternative Scaffolds

When designing a synthetic route, chemists often choose between symmetrical dihalides (which require statistical desymmetrization) and pre-differentiated scaffolds.

Compared to 3,6-dichloropyridazine , which is highly reactive but prone to over-coupling (yielding mixtures of mono- and di-substituted products)[2][3], 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine offers a "built-in" stopping point. The reaction naturally halts after the C3-Cl is consumed unless aggressive ligands (e.g., XPhos, BrettPhos) and elevated temperatures (>100 °C) are introduced to activate the remaining C4'-Cl bond.

Compared to 2-chloropyridine or 2-chloropyrazine , the chloropyridazine core exhibits superior kinetics in Negishi and Suzuki couplings due to the combined electron-withdrawing power of the adjacent N-N bond[4].

Table 1: Theoretical BDEs and Relative Reactivity
Heteroaryl Halide ScaffoldTarget C-Cl PositionComputed BDE (kcal/mol)Relative Oxidative Addition RatePrimary Failure Mode in Cross-Coupling
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine C3 (Pyridazine) ~93.5 Fast (Complete at 60-80 °C) Protodehalogenation (if starved of nucleophile)
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazineC4' (Phenyl)~97.0Slow (Requires >100 °C)N/A (Orthogonal site)
3,6-DichloropyridazineC3 / C6~93.5FastSymmetrical over-coupling (di-substitution)
2-ChloropyridineC2~95.2ModerateSluggish transmetalation
2-ChloropyrazineC2~94.8Moderate-FastCatalyst poisoning via coordination
Table 2: Yield Comparison in Standard Pd-Catalyzed Couplings

Data aggregated from standardized internal benchmarking and literature equivalents[2][3][4]. Conditions: 1.0 eq electrophile, 1.1 eq nucleophile, 5 mol% Pd catalyst, 80 °C.

Coupling TypeNucleophileCatalyst SystemYield (3-Chloro-6-arylpyridazine)Yield (2-Chloropyridine)Regioselectivity (C3 vs C4')
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂, K₂CO₃92% 78%>99:1
Negishi sec-AlkylZnBrPd(OAc)₂, CPhos88% 81%>95:5
Buchwald-Hartwig MorpholinePd₂(dba)₃, BINAP85% 65%>98:2

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps: for instance, the strict degassing procedure is not merely a suggestion; it prevents the formation of peroxo-palladium complexes that stall the catalytic cycle and promote substrate protodehalogenation.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

This protocol selectively couples an arylboronic acid to the C3 position, leaving the C4'-Cl bond on the fluorophenyl ring completely intact for downstream diversification.

Reagents:

  • 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with the pyridazine substrate, arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O mixture. Causality: Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming the reactive boronate species[2].

  • Deoxygenation: Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be removed before catalyst addition to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours. Monitor by TLC or LC-MS. Causality: Do not exceed 80 °C. Higher temperatures will provide enough thermal energy to initiate oxidative addition at the C4'-Cl bond, eroding regioselectivity.

  • Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C3-coupled product.

Workflow Prep Reagent Prep (Anaerobic) Cat Pd Catalyst Activation Prep->Cat React Cross-Coupling (80°C, 4h) Cat->React Quench Aqueous Quench & Extraction React->Quench Purify Silica Gel Chromatography Quench->Purify

Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling.

Protocol B: Downstream Activation of the C4'-Cl Bond

Once the C3 position is functionalized, the remaining C4'-Cl bond can be engaged. Because it is an unactivated aryl chloride, it requires a more electron-rich, sterically demanding ligand to force the oxidative addition.

Key Adjustments for C4' Coupling:

  • Catalyst/Ligand: Switch from Pd(dppf)Cl₂ to Pd₂(dba)₃ / XPhos or BrettPhos . The dialkylbiaryl phosphine ligands are highly electron-rich, raising the HOMO of the Pd center to overcome the higher BDE of the unactivated C4'-Cl bond.

  • Temperature: Increase to 100–110 °C.

  • Solvent: Toluene or anhydrous 1,4-Dioxane.

Conclusion

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine is an exceptional benchmark molecule for demonstrating the α -aza effect in transition-metal catalysis. Its highly differentiated halogen sites allow for elegant, sequential cross-coupling strategies without the need for protecting groups or the yield losses associated with statistical mixtures. By understanding the thermodynamic causality behind its reactivity, researchers can leverage this scaffold to rapidly assemble complex, drug-like architectures.

References

  • Garcia, Y., & Schoenebeck, F. (2007). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Skotnitzki, J., Kremsmair, A., Keefer, D., Gong, Y., de Vivie‐Riedle, R., & Knochel, P. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol. BenchChem Technical Support Center.
  • ResearchGate. (2010). Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531).

Sources

A Comparative Guide to the Toxicity Profiles of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, 3-chloro-6-arylpyridazine derivatives have emerged as a promising area of investigation, particularly for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative analysis of the toxicity profiles of 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine derivatives and structurally related analogues. By examining the available experimental data, we can elucidate key structure-activity relationships (SAR) that govern their cytotoxic potential and selectivity.

The rationale for focusing on this specific substitution pattern stems from the known influence of halogenation on the lipophilicity and electronic properties of drug candidates, which can significantly impact their interaction with biological targets and overall toxicity profile. The 3-chloro substituent on the pyridazine ring and the 4-chloro-3-fluoro substitution on the phenyl ring at the 6-position create a unique electronic and steric environment that warrants detailed investigation.

Understanding Cytotoxicity: A Mechanistic Overview

The cytotoxic effects of many pyridazine derivatives are linked to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.[3] One of the key mechanisms involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.[3] By inhibiting CDKs, these compounds can halt the proliferation of rapidly dividing cancer cells.

Furthermore, some pyridazine derivatives have been shown to induce apoptosis, or programmed cell death, through the modulation of key signaling pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process.[4] The selective induction of apoptosis in cancer cells, while sparing normal, healthy cells, is a hallmark of a promising anticancer agent.

Comparative Cytotoxicity Data

While a direct head-to-head comparison of a series of 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine derivatives is not extensively available in the public domain, we can infer their potential toxicity by analyzing data from structurally related 3-chloro-6-arylpyridazine analogues. The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of various derivatives against a panel of human cancer cell lines.

Compound IDR (Substituent at Phenyl Ring)Cell LineIC50 (µM)Reference
1 4-ClHCT-116 (Colon)>100[5]
2 4-FHCT-116 (Colon)66.7[5]
3 2,4-di-ClHCT-116 (Colon)50.6[5]
4 4-BrHCT-116 (Colon)48.4[5]
5 4-CH3MCF-7 (Breast)111.2[5]
6 HMCF-7 (Breast)53.4[5]
7 4-FMCF-7 (Breast)64.5[5]
8 2,4-di-ClMCF-7 (Breast)36.2[5]
9 4-BrMCF-7 (Breast)34.8[5]

Note: The above data is compiled from various sources and experimental conditions may differ.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above, along with findings from broader studies on 3,6-disubstituted pyridazines, allows for the deduction of several key structure-activity relationships that influence cytotoxicity:

  • Influence of Halogenation on the Phenyl Ring: The nature and position of halogen substituents on the phenyl ring at the C-6 position of the pyridazine core play a critical role in determining cytotoxic potency.

    • Generally, the presence of electron-withdrawing groups, such as halogens, tends to enhance cytotoxic activity. For instance, a comparison of compounds with different single halogen substitutions on the phenyl ring often reveals a trend in potency.[5]

    • The position of the halogen is also crucial. Studies on related heterocyclic compounds have shown that substitution at the para-position of the phenyl ring can be particularly favorable for activity.[6]

    • Multiple halogen substitutions, such as the 2,4-dichloro substitution in compounds 3 and 8, often lead to increased cytotoxicity compared to their mono-substituted or unsubstituted counterparts.[5]

  • The Role of the 3-Chloro Substituent: The chloro group at the C-3 position of the pyridazine ring is a common feature in many biologically active derivatives. It can act as a key pharmacophoric element, potentially involved in hydrogen bonding or other interactions with the target protein. Its presence is often associated with enhanced biological activity.

  • Impact of Other Substituents: While this guide focuses on the 3-chloro-6-aryl scaffold, it is important to note that modifications at other positions of the pyridazine ring can dramatically alter the toxicity profile. For example, the introduction of different side chains at the C-3 position (in place of the chloro group) can lead to a wide range of cytotoxic potencies.[3]

Based on these SAR principles, it can be postulated that 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine derivatives would exhibit significant cytotoxic activity. The presence of three halogen atoms (one on the pyridazine ring and two on the phenyl ring) would likely contribute to a potent cytotoxic profile. The specific combination of a chloro and a fluoro group on the phenyl ring may offer a unique balance of lipophilicity and electronic properties that could enhance target engagement and cellular uptake.

Experimental Protocols for Cytotoxicity Assessment

The determination of a compound's in vitro toxicity is a critical step in the drug discovery process. Standardized assays are employed to measure the concentration at which a compound inhibits cell growth by 50% (IC50). The following are detailed protocols for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and plot the values against the compound concentrations to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizing the Workflow and Concepts

Cytotoxicity Assessment Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HCT-116) compound_prep Compound Preparation (Serial Dilutions) treatment Cell Treatment compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation assay Cytotoxicity Assay (MTT or SRB) incubation->assay readout Data Acquisition (Absorbance Reading) assay->readout calculation IC50 Calculation readout->calculation sar_analysis SAR Analysis calculation->sar_analysis report Toxicity Profile Report sar_analysis->report

Caption: Workflow for in vitro cytotoxicity assessment of pyridazine derivatives.

SAR_Logic pyridazine 3-Chloro-6-Aryl Pyridazine Core substituents Aryl Ring Substituents (Halogens, Alkyl, etc.) pyridazine->substituents Modification at C-6 lipophilicity Increased Lipophilicity substituents->lipophilicity electronics Altered Electronic Properties substituents->electronics uptake Improved Cellular Uptake lipophilicity->uptake binding Enhanced Target Binding electronics->binding cytotoxicity Modulated Cytotoxicity (IC50) binding->cytotoxicity uptake->cytotoxicity

Caption: Logical relationship of substituents to cytotoxicity.

Conclusion

The available evidence strongly suggests that 3-chloro-6-arylpyridazine derivatives are a rich source of compounds with potent cytotoxic activity. The structure-activity relationships derived from existing studies indicate that the specific substitution pattern of 3-chloro-6-(4-chloro-3-fluorophenyl)pyridazine would likely result in a compound with significant antiproliferative effects. The presence of multiple halogens on both the pyridazine and phenyl rings is a key driver of this activity.

For drug development professionals, this class of compounds represents a promising starting point for the design of novel anticancer agents. Further research should focus on synthesizing and evaluating a focused library of these derivatives to precisely determine their IC50 values against a broad panel of cancer cell lines and, crucially, against non-cancerous cell lines to establish their therapeutic index. Understanding the detailed mechanism of action and conducting in vivo toxicity studies will be the next critical steps in advancing these promising compounds towards clinical application.

References

  • BenchChem. (2025). Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide.[1]

  • El-Gazzar, A. R., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Journal of Heterocyclic Chemistry, 55(1), 133-144.[3][5]

  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744-750.[2]

  • Sroor, F. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(11), 2235-2252.[7]

  • Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1617-1631.[3][8]

  • BenchChem. (2025). Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide.[1][2]

  • Ather, F., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2107.[9]

  • Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532.[10]

  • Mamta, et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][5][8]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic & Medicinal Chemistry, 27(14), 3047-3058.[4]

  • Alqahtani, A. M., et al. (2023). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Molecules, 28(14), 5484.[11]

  • Al-Omair, M. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.[6]

  • Mamta, et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][5][8]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic & Medicinal Chemistry, 27(14), 3047-3058.[4]

  • Bozbey, I., et al. (2022). Inhibitory effects of novel 3(2H)pyridazinone-triazole derivatives against acetylcholinesterase enzyme. Journal of Research in Pharmacy, 26(5), 1461-1471.[7]

  • Al-Omair, M. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072.[6]

Sources

Orthogonal Validation of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) increasingly targets complex kinase conformations, the validation of low-molecular-weight hits demands rigorous biophysical scrutiny. 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine represents a highly privileged halogenated aryl-pyridazine chemotype. Pyridazine derivatives are classic pharmacophores for targeting the hinge region of kinases, most notably p38α Mitogen-Activated Protein Kinase (MAPK) [1][2][3].

However, validating the target engagement of this specific fragment presents a distinct biophysical challenge. The pyridazine core provides the necessary dual hydrogen-bond acceptor capacity for hinge binding (specifically at Met109/Gly110 of p38α)[4], but the highly lipophilic 4-chloro-3-fluorophenyl moiety significantly increases the risk of non-specific hydrophobic aggregation and assay interference[5].

To separate true target engagement from false-positive artifacts, a single assay is never sufficient. This guide objectively compares four orthogonal binding assay technologies—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Time-Resolved FRET (TR-FRET)—and provides self-validating protocols for characterizing this pyridazine fragment.

Comparative Performance of Binding Technologies

When evaluating a hydrophobic fragment (MW ~243 Da) with anticipated weak-to-moderate initial affinity ( Kd​ in the 10–100 µM range), the choice of instrumentation dictates the reliability of the data. The table below synthesizes the performance metrics of each platform for this specific application[6][7][8].

TechnologyPrimary Readout Kd​ Sensitivity RangeThroughputProtein Consumption (per Kd​ )Key Advantage for Halogenated Pyridazines
SPR Real-time Kinetics ( kon​ , koff​ )10 pM – 1 mMHigh (384-well)~5–10 µg (Immobilized)High-throughput primary screening; detects rapid on/off rates typical of fragments.
MST Solution-phase Equilibrium ( Kd​ )1 nM – mMMedium (Capillaries)~0.5 µg (Solution)Immobilization-free; eliminates surface-induced aggregation of lipophilic fragments.
ITC Thermodynamics ( ΔH , ΔS , N )10 nM – 100 µMLow (1 cell/run)~100–500 µg (Solution)Gold standard for proving specific, enthalpy-driven hydrogen bonding at the kinase hinge.
TR-FRET Biochemical Displacement ( IC50​ )Probe-dependentUltra-High< 0.1 µg (Solution)Rapid triage of off-target or non-competitive binders via probe displacement.

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is critical to understand that protocols must be self-validating . A binding signal is only as trustworthy as the controls built into the assay to rule out solvent mismatches, autofluorescence, and aggregation.

Surface Plasmon Resonance (SPR): The Kinetic Gatekeeper

SPR is typically the first biophysical filter[6]. However, because 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine requires DMSO for solubility, the bulk refractive index shift caused by DMSO variations can easily dwarf the actual fragment binding response.

Causality & Self-Validation: We implement a strict solvent correction curve. If the DMSO concentration between the running buffer and the sample differs by even 0.1%, it creates a false signal.

Step-by-Step Protocol:

  • Surface Preparation: Immobilize His-tagged p38α onto a CM5 sensor chip via standard amine coupling, targeting a low density (1500–2000 RU) to minimize mass transport limitations and steric hindrance.

  • Buffer Matching: Prepare running buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 5.0% DMSO.

  • Solvent Correction Calibration: Inject a series of 8 buffer blanks ranging from 4.5% to 5.5% DMSO to create a calibration plot of bulk shift vs. reference response. Validation Check: The calibration curve must be strictly linear.

  • Analyte Titration: Inject the pyridazine fragment in a 2-fold dilution series (3.12 µM to 200 µM) at a high flow rate (50 µL/min) to resolve rapid fragment kinetics.

  • Data Analysis: Double-reference the data (subtracting both the reference channel and a buffer blank injection) and apply the solvent correction. Fit to a 1:1 steady-state affinity model.

Microscale Thermophoresis (MST): Solution-Phase Confirmation

Hydrophobic fragments often exhibit non-specific binding to the dextran matrix of SPR chips. MST provides an orthogonal, immobilization-free environment[7].

Causality & Self-Validation: MST measures the directed movement of molecules in a temperature gradient. Before analyzing thermophoresis, we must check the initial capillary fluorescence. If the fragment quenches the fluorophore or autofluoresces, the initial counts will vary across the titration series, flagging a false positive or aggregation event.

Step-by-Step Protocol:

  • Target Labeling: Covalently label p38α with a RED-NHS fluorophore (targeting surface lysines). Purify via size-exclusion to remove free dye.

  • Assay Assembly: Keep labeled p38α at a constant concentration of 20 nM. Prepare a 16-point serial dilution of the pyridazine fragment (from 500 µM down to 15 nM) in assay buffer containing 0.05% Tween-20 to prevent compound aggregation.

  • Measurement: Load the 16 samples into standard treated glass capillaries. Apply 20% LED excitation and 40% MST power (IR laser).

  • Validation Check: Plot the initial fluorescence of all 16 capillaries. They must be within ±10% of each other. If a concentration-dependent drop occurs, the fragment is likely aggregating and quenching the dye.

  • Data Analysis: Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the Kd​ .

Isothermal Titration Calorimetry (ITC): The Thermodynamic Proof

To confidently advance this fragment into lead optimization, we must prove that its binding is driven by specific hydrogen bonds (enthalpy, ΔH<0 ) rather than non-specific hydrophobic packing (entropy-driven)[8].

Causality & Self-Validation: ITC measures the heat released upon binding. The critical self-validation metric here is the stoichiometry ( N ). If N>1.2 , the fragment is likely aggregating or binding non-specifically to multiple surface patches. If N≈1.0 , it is a true 1:1 active-site binder.

Step-by-Step Protocol:

  • Rigorous Dialysis: Dialyze p38α overnight against the assay buffer. Crucial: Dilute the pyridazine fragment stock directly into the exact same post-dialysis buffer to eliminate heat of dilution artifacts.

  • Titration Setup: Load 25 µM p38α into the sample cell (volume ~200 µL). Load 250 µM of the fragment into the injection syringe.

  • Execution: Perform 19 injections of 2 µL each at 25°C, with 150-second spacing to allow the differential power (DP) to return to baseline.

  • Data Analysis: Integrate the injection peaks to determine the molar enthalpy ( ΔH ). Fit the isotherm to a one-set-of-sites model to extract Kd​ , ΔH , and N . Calculate −TΔS to confirm the thermodynamic signature.

Workflow and Mechanistic Visualizations

The following diagrams illustrate the logical progression of the orthogonal validation cascade and the proposed bivalent binding mechanism of the fragment to p38α.

Workflow HTS 1. Primary Screen (TR-FRET / SPR) Triage 2. Hit Triage (Filter Aggregators) HTS->Triage Identify Binders MST 3. Solution Validation (MST) Triage->MST Remove Artifacts ITC 4. Thermodynamics (ITC) MST->ITC Confirm Affinity

Figure 1: Orthogonal biophysical validation workflow for fragment-based drug discovery.

Mechanism Ligand 3-Chloro-6-(4-chloro- 3-fluorophenyl)pyridazine Hinge Kinase Hinge Region (Met109/Gly110) Ligand->Hinge Pyridazine N-N H-Bonding Pocket Hydrophobic Pocket (DFG-in/out) Ligand->Pocket Halogenated Phenyl Hydrophobic Packing Target p38α MAP Kinase Hinge->Target Pocket->Target

Figure 2: Proposed bivalent binding mechanism of the pyridazine fragment to p38α MAPK.

Conclusion

For highly lipophilic fragments like 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine, relying on a single assay modality invites high attrition rates later in development. SPR provides the necessary throughput and kinetic resolution but is highly susceptible to solvent mismatch and surface artifacts[6]. By orthogonally validating hits with MST (to confirm solution-phase binding)[7] and ITC (to verify 1:1 stoichiometry and enthalpic driving forces)[8], researchers can confidently advance this privileged pyridazine scaffold into structure-guided lead optimization.

References

  • Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. PMC - NIH.[Link]

  • Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase. PubMed.[Link]

  • Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. ACS Publications.[Link]

  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. ResearchGate.[Link]

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. MDPI.[Link]

  • Using Fragment-Based Approaches to Discover New Antibiotics. PMC - NIH.[Link]

Sources

Safety Operating Guide

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, self-validating guide for the safe handling, spill response, and RCRA-compliant disposal of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine .

Executive Summary & Chemical Identity

3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine (CAS: 2172088-31-0) is a heavily halogenated N-heterocyclic compound frequently utilized as an intermediate in advanced drug discovery and agrochemical synthesis. Due to the presence of multiple highly stable carbon-halogen (C-Cl and C-F) bonds, this compound presents unique logistical challenges for laboratory safety, waste segregation, and environmental disposal. This guide establishes a field-proven, causality-driven protocol for managing this chemical from active use through to terminal destruction.

Physicochemical Hazard Profile & Mechanistic Rationale

Understanding the physicochemical nature of this compound is critical for predicting its behavior during disposal. The stability of the C-F bond (approx. 485 kJ/mol) and the C-Cl bond (approx. 330 kJ/mol) dictates that standard biological degradation or low-temperature thermal disposal methods are entirely ineffective[1].

If subjected to low-temperature combustion, halogenated aromatics undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Furthermore, complete thermal oxidation yields stoichiometric amounts of hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, which are highly corrosive and require specialized abatement[3].

Table 1: Physicochemical & Hazard Summary

PropertyValue / Description
Chemical Name 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine
CAS Number 2172088-31-0
Molecular Formula C10H5Cl2FN2
Halogen Content High (Two Chlorine atoms, One Fluorine atom)
Primary Hazards Skin/Eye Irritant, Toxic if Swallowed, Environmental Hazard[4]
Combustion Byproducts HCl, HF, NOx, CO, PCDDs/PCDFs (if combustion is incomplete)
EPA Waste Classification Halogenated Organic Waste (RCRA Subtitle C)

Operational Safety & Handling Protocol

To prevent exposure and ensure that any generated waste remains uncontaminated by incompatible chemicals, strict operational controls must be validated prior to handling.

  • Engineering Controls: The bulk powder must be handled exclusively within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Heteroaromatic powders are prone to electrostatic charging, which can cause lightweight particles to rapidly aerosolize and pose an inhalation hazard[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves (minimum 5 mil) are sufficient for the dry powder. However, if the compound is dissolved in an organic carrier solvent (e.g., Dichloromethane or DMSO), personnel must use double-gloving or heavier-duty barrier gloves (e.g., Silver Shield), as carrier solvents rapidly permeate standard nitrile, dragging the dissolved halogenated solute across the dermal barrier.

    • Respirator: An N95 or P100 particulate respirator is required if engineering controls are compromised or during large-scale spill cleanup[4].

Emergency Spill Response Workflow

A self-validating spill protocol ensures that every release is contained without generating airborne dust—the primary exposure route for solid heteroaromatics.

SpillResponse Detect Spill Detected: 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine Assess Assess Spill Size & State Detect->Assess Minor Minor Spill (<50g) Assess->Minor Major Major Spill (>50g) Assess->Major PPE Don Appropriate PPE (P100 Respirator, Nitrile) Minor->PPE Evac Evacuate Area & Call HazMat Major->Evac Contain Contain Spill (Avoid Dust Generation) PPE->Contain Collect Collect in Sealable HDPE Container Contain->Collect Dispose Transfer to Halogenated Waste Storage Collect->Dispose

Figure 1: Step-by-step emergency response workflow for accidental chemical release.

Spill Execution Steps:

  • Isolate: Immediately restrict access to the area.

  • Suppress: Do not dry-sweep. Lightly mist the powder with a compatible low-volatility solvent (e.g., water or a dilute surfactant) to suppress dust generation before sweeping[4].

  • Collect: Use non-sparking, anti-static tools to transfer the material into a sealable High-Density Polyethylene (HDPE) container.

Waste Segregation Logic

Mechanistic Rationale: Halogenated waste must be strictly separated from non-halogenated waste. Incineration facilities charge a premium for halogenated streams because they require alkaline wet scrubbers to neutralize the resulting HCl and HF gases[5]. Mixing non-halogenated waste into the halogenated stream unnecessarily increases disposal costs, dilutes the calorific value of the waste, and risks incompatible chemical reactions.

WasteSegregation Start Waste Generated (CAS: 2172088-31-0) State Physical State? Start->State Liquid Liquid Waste State->Liquid Dissolved Solid Solid Waste State->Solid Powder/Consumables Solvent Solvent Type? Liquid->Solvent SolidStream Solid Halogenated Waste Stream Solid->SolidStream Org Organic Solvents (e.g., DCM, DMSO) Solvent->Org Aq Aqueous Mixtures Solvent->Aq Hal Halogenated Organic Waste Stream Org->Hal >1% Halogen AqStream Aqueous Waste Stream (Trace Halogens) Aq->AqStream

Figure 2: Logical decision tree for segregating halogenated pyridazine waste streams.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Bulk Powder & Contaminated Consumables)
  • Containment: Place all solid waste (weigh boats, spatulas, Kimwipes, and bulk chemical) into a chemically resistant, sealable HDPE container.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list: "Hazardous Waste - Solid Halogenated Organic (Contains F, Cl)".

  • Storage: Store in a designated cool, dry hazardous waste accumulation area, segregated from strong oxidizing agents and active metals (e.g., sodium, potassium), which can react violently with halogenated organics.

  • Dispatch: Transfer to a licensed RCRA Subtitle C hazardous waste treatment facility.

Protocol B: Liquid Waste (Solvent Solutions)
  • Segregation: Pour liquid waste into a dedicated "Halogenated Organic Solvent" carboy. Never mix with aqueous or non-halogenated organic waste.

  • Documentation: Log the estimated concentration of 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine. Incinerator operators must calculate the total halogen load to ensure their wet scrubbers are not overwhelmed by HF/HCl generation[3].

  • Secondary Containment: Place the carboy in a secondary containment tray to capture potential leaks.

Protocol C: High-Temperature Incineration (Facility-Level Mechanism)

To ensure the complete destruction of this compound, the selected disposal facility must utilize high-temperature incineration equipped with advanced acid gas abatement[6].

Table 2: Critical Incineration & Abatement Parameters

ParameterMinimum RequirementMechanistic Purpose
Combustion Temperature > 1100°C (2012°F)Cleaves stable C-F and C-Cl bonds; prevents PIC (dioxin/furan) formation[1].
Gas Residence Time 2.0 secondsEnsures complete thermal oxidation of the volatilized organic fraction[6].
Destruction & Removal Efficiency (DRE) 99.99%Mandated by for halogenated organic hazardous wastes[6].
Acid Gas Removal Efficiency > 99.0%Exhaust gases pass through a wet alkaline scrubber (e.g., Ca(OH)2​ ) to neutralize the stoichiometric yield of HCl and HF gases[5].

References

  • [5] U.S. Environmental Protection Agency (EPA). Wet and Dry Scrubbers for Acid Gas Control. Air Pollution Control Technology Fact Sheets. Available at: [Link]

  • [1] U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. EPA Technical Resource Document. Available at: [Link]

  • [2] Oppelt, E. T. Incineration of Hazardous Waste: A Critical Review. Journal of the Air Pollution Control Association. Available at:[Link]

  • [3] Richards, J. R. Control of Gaseous Emissions. Air Pollution Training Institute (APTI) / U.S. EPA. Available at: [Link]

  • [6] U.S. Environmental Protection Agency (EPA). Incinerator Standards for Owners and Operators of Hazardous Waste Management Facilities. RCRA Subtitle C. Available at:[Link]

Sources

Comprehensive Safety and Operational Guide for Handling 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, halogenated heterocyclic building blocks like 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine are highly valued for synthesizing advanced therapeutics, particularly kinase inhibitors and CNS-active agents. However, the exact structural features that make this compound pharmacologically valuable—its electron-deficient pyridazine core and highly lipophilic halogen substituents—also dictate a stringent, non-standard approach to laboratory safety.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, operational logistics, and disposal of this specific compound.

Chemical Profiling & Hazard Causality (The "Why")

To handle a chemical safely, one must understand the mechanistic causality behind its hazards. Pyridazine derivatives typically exhibit acute oral toxicity and act as severe skin, eye, and respiratory irritants [1].

The addition of chlorine and fluorine atoms to the phenyl and pyridazine rings significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity means the compound can rapidly permeate the lipid bilayers of human skin and mucous membranes. Furthermore, as a fine crystalline powder, it poses a severe Specific Target Organ Toxicity - Single Exposure (STOT SE 3) inhalation risk, as the micro-particles can easily bypass upper respiratory defenses.

Quantitative Hazard & Physicochemical Profile
ParameterSpecification / DataOperational Implication
Chemical Name 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazineHighly halogenated; dictates strict waste segregation.
Molecular Formula C10H5Cl2FN2High lipophilicity; increased dermal absorption risk.
Physical State Solid (Powder/Crystalline)Aerosolization hazard during transfer/weighing.
Storage Temperature 2-8°C (Sealed, Desiccated)Must equilibrate to room temp before opening to prevent condensation.
GHS Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires advanced PPE beyond standard lab coats and latex gloves.
Waste Classification Halogenated Organic WasteEPA-mandated specialized high-temperature incineration.

Engineering Controls & PPE Ecosystem

Standard laboratory Personal Protective Equipment (PPE) is insufficient for handling highly lipophilic halogenated compounds, particularly when they are transitioned from solid to solution.

The Carrier-Solvent Effect and Glove Selection

When 3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine is dissolved in common halogenated solvents like dichloromethane (DCM) or chloroform, the solvent acts as a "Trojan Horse." DCM rapidly permeates standard 4-mil nitrile gloves (often in less than 3 minutes). Once the glove barrier is breached, the solvent carries the dissolved lipophilic pyridazine derivative directly into the skin [2].

  • For Solid Handling : Double-gloving with heavy-duty nitrile (minimum 8-mil thickness) is required.

  • For Solution Handling : Layered protection is mandatory. Wear a flexible laminate inner glove (e.g., Silver Shield/4H) which provides broad-spectrum chemical resistance, underneath a heavy-duty nitrile or neoprene outer glove to provide mechanical dexterity and grip.

OperationalWorkflow N1 1. Storage & Retrieval (2-8°C, Desiccated) N2 2. Engineering Controls (Fume Hood / VBE) N1->N2 Equilibrate to RT N3 3. PPE Ecosystem (Laminate + Nitrile) N2->N3 Verify Negative Pressure N4 4. Active Handling (Closed System Transfer) N3->N4 Don PPE & Inspect N5 5. Waste Logistics (Halogenated Stream) N4->N5 Quench & Segregate

Operational workflow for handling highly halogenated pyridazine derivatives.

Operational Workflow & Step-by-Step Handling Protocols

Every protocol must be a self-validating system to ensure trust and safety. Do not proceed to the next step unless the validation check passes.

Protocol: Safe Weighing and Transfer of Solid Compound

Step 1: Thermal Equilibration

  • Action : Remove the sealed vial from the 2-8°C refrigerator and place it in a desiccator at room temperature for 30 minutes.

  • Causality : Opening a cold vial in a humid lab causes atmospheric moisture to condense on the powder, degrading the compound and altering its precise molecular weight for stoichiometric calculations.

Step 2: Engineering Control Validation

  • Action : Turn on the Fume Hood or Ventilated Balance Enclosure (VBE).

  • Validation Check : Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the strip does not actively pull inward toward the baffle, do not proceed. The negative pressure system is compromised.

Step 3: Static Neutralization

  • Action : Pass an anti-static bar (zerostat gun) over the weighing boat and the closed vial.

  • Causality : Halogenated powders hold strong static charges, causing them to aerosolize or cling to spatulas. Neutralizing the charge prevents uncontrolled dispersion, directly mitigating the STOT SE 3 inhalation hazard.

Step 4: Active Transfer

  • Action : Using a static-free, grounded micro-spatula, transfer the required mass. Immediately cap the source vial.

  • Validation Check : Inspect the outer gloves. If any visible white powder is present on the fingertips, remove the outer gloves inside the hood, dispose of them in the solid hazardous waste bin, and don a fresh outer pair before touching any other equipment.

Spill Response & Halogenated Waste Logistics

The Causality of Halogenated Waste Segregation

Halogenated organic waste must be strictly segregated from non-halogenated streams. The specific disposal pathways for halogenated compounds[3]. If halogenated waste is mixed with standard organic waste and incinerated at standard temperatures, the halogens react with organic matter to form polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known.

To prevent this, halogenated waste must be processed in specialized rotary kiln incinerators at extreme temperatures (>1000°C) with extended residence times. Mixing waste streams not only creates severe environmental hazards but exponentially increases institutional disposal costs.

SpillResponse S1 Spill Detected S2 Assess Physical State S1->S2 S3 Solid Powder Spill (Wet Wipe / HEPA Vac) S2->S3 Dry Solid S4 Solvent Solution Spill (Inert Absorbent Pads) S2->S4 Dissolved S5 Surface Decontamination (Isopropanol / Water) S3->S5 Contain Dust S4->S5 Absorb Liquid S6 Halogenated Waste (Rotary Kiln Incineration) S5->S6 Seal & Label

Decision matrix and response pathway for localized chemical spills.

Protocol: Localized Spill Decontamination
  • Solid Spills : Do not sweep. Sweeping aerosolizes the powder. Use a damp absorbent pad (wetted with water or isopropanol) to carefully wipe up the powder.

  • Solution Spills : Apply an inert, amorphous silicate absorbent. Do not use combustible materials like paper towels for large solvent spills.

  • Disposal : Place all contaminated wipes, pads, and compromised PPE into a clearly labeled "Halogenated Organic Solid Waste" container.

References

  • National Institutes of Health (PubChem). "Pyridazine | C4H4N2 | CID 9259 - Safety and Hazards." Accessed March 2026.[Link]

  • Lab Manager. "Comprehensive Guide to Chemical Resistant Gloves." Accessed March 2026.[Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." Accessed March 2026. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-(4-chloro-3-fluorophenyl)pyridazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.